Naltriben mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25-,26+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFZOCDAWPIBB-XXCZMEBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naltriben Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben, a potent and selective δ-opioid receptor antagonist, has been instrumental in the characterization of δ-opioid receptor subtypes, particularly the δ2 subtype.[1][2][3] Its unique pharmacological profile has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of naltriben, with a focus on its mesylate salt form. Detailed experimental protocols, quantitative binding data, and a visualization of its signaling pathway are presented to serve as a comprehensive resource for researchers in the field of opioid pharmacology and drug development.
Discovery and Pharmacological Profile
Naltriben was developed as a benzofuran analog of naltrindole, another well-known δ-opioid receptor antagonist.[1][4] It exhibits high affinity and selectivity for the δ-opioid receptor, with a notable preference for the δ2 subtype over the δ1 subtype.[1][2] This selectivity has been crucial in elucidating the distinct physiological roles of these receptor subtypes. While primarily a δ-opioid antagonist, at higher concentrations, naltriben can also exhibit agonist activity at κ-opioid receptors.[1][3] Its ability to differentiate between δ-opioid receptor subtypes has made it a valuable pharmacological tool for studying the roles of these receptors in pain, addiction, and mood disorders.
Receptor Binding Affinity
The binding affinity of naltriben for various opioid receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity.
| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |
| Naltriben | δ-Opioid | 0.056 - 7 | Mouse, Rat | [5][6][7] |
| Naltriben | µ-Opioid | 19.79 | Rat | [5] |
| Naltriben | κ-Opioid | 82.75 | Rat | [5] |
| Naltrindole | δ-Opioid | ~0.1 | Mouse | [6] |
Table 1: Binding Affinities (Ki) of Naltriben and Naltrindole for Opioid Receptors.
Functional Activity
Functional assays, such as those measuring the inhibition of adenylyl cyclase, are used to determine the efficacy of a ligand at a receptor. As an antagonist, naltriben blocks the action of opioid agonists at the δ-opioid receptor.
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Inhibition | IC50 (nM) | Varies with agonist | HEK293 | [8][9] |
Table 2: Functional Activity of Naltriben. (Note: IC50 values for antagonists are dependent on the concentration of the agonist used in the assay).
Synthesis of Naltriben and its Mesylate Salt
The synthesis of naltriben is typically achieved through a Fischer indole synthesis starting from naltrexone. The mesylate salt is then prepared by treating the free base with methanesulfonic acid.
Synthesis of Naltriben Free Base
A common method for the synthesis of naltriben involves the Fischer indole synthesis, which creates the indole ring system by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. In the case of naltriben, naltrexone serves as the ketone-containing starting material.
Experimental Protocol: Fischer Indole Synthesis of Naltriben
-
Materials: Naltrexone hydrochloride, O-phenylhydroxylamine hydrochloride, Hydrochloric acid (6.0 N).
-
Procedure:
-
Dissolve naltrexone hydrochloride and O-phenylhydroxylamine hydrochloride in 6.0 N hydrochloric acid.
-
Heat the mixture to reflux for a specified period to facilitate the cyclization reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the naltriben free base.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by column chromatography on silica gel.
-
This protocol is adapted from a general method for the aqueous Fischer indole synthesis of naltrindole and its analogs. Specific reaction times and purification details may require optimization.
Synthesis of Naltriben Mesylate
The mesylate salt of naltriben is prepared by reacting the free base with methanesulfonic acid. This salt form often provides improved solubility and stability.
Experimental Protocol: Preparation of this compound
-
Materials: Naltriben free base, Methanesulfonic acid, Anhydrous solvent (e.g., isopropanol, dimethyl sulfoxide).
-
Procedure:
-
Dissolve the naltriben free base in a minimal amount of a suitable anhydrous solvent (e.g., a mixture of isopropanol and dimethyl sulfoxide).
-
Slowly add one equivalent of methanesulfonic acid to the solution while stirring.
-
The this compound salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar co-solvent or by cooling the solution.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This is a general procedure for the formation of a mesylate salt. The choice of solvent and the method of precipitation may need to be optimized for naltriben.[10]
Mechanism of Action and Signaling Pathway
Naltriben exerts its pharmacological effects by competitively blocking the binding of endogenous and exogenous agonists to the δ-opioid receptor. The δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
Downstream Signaling Cascade
Upon agonist binding, the δ-opioid receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase.[11][12][13] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[8][9][14] As an antagonist, naltriben prevents this signaling cascade from being initiated by agonists.
Naltriben's antagonistic action on the δ-opioid receptor signaling pathway.
Experimental Workflows
Radioligand Binding Assay Workflow
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competition binding assay, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand (e.g., naltriben).
Workflow for a competitive radioligand binding assay to determine naltriben's affinity.
cAMP Functional Assay Workflow
The cAMP functional assay measures the ability of a ligand to modulate the production of cyclic AMP. For an antagonist like naltriben, the assay measures its ability to block the agonist-induced inhibition of cAMP production.
Workflow for a cAMP functional assay to assess naltriben's antagonist activity.
Conclusion
This compound is a powerful tool for investigating the δ-opioid system. Its selectivity for the δ2 receptor subtype has been pivotal in dissecting the complex pharmacology of opioid receptors. This guide provides a comprehensive overview of its discovery, a detailed methodology for its synthesis, and a clear depiction of its mechanism of action. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to utilize naltriben in their studies. Further research into the structure-activity relationships of naltriben and its analogs may lead to the development of novel therapeutic agents with improved selectivity and efficacy for the treatment of various neurological and psychiatric disorders.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid inhibition of adenylate cyclase in the striatum and vas deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Naltriben Mesylate as a Modulator of TRPM7 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel fused to a C-terminal α-kinase domain, making it a "chanzyme."[1][2][3][4] This unique structure allows it to play a critical role in a variety of cellular processes, including magnesium homeostasis, cell motility, proliferation, and differentiation.[1][2][3] Dysregulation of TRPM7 has been implicated in numerous pathological conditions such as anoxic neuronal death, cardiac fibrosis, and tumor progression, highlighting it as a promising therapeutic target.[1][2][3] Naltriben, a selective δ2-opioid receptor antagonist, has been identified as a potent activator of TRPM7 channels.[1][2][3][5][6] This guide provides an in-depth technical overview of the interaction between naltriben mesylate and TRPM7 channels, focusing on quantitative data, experimental protocols, and associated signaling pathways.
Quantitative Data: Naltriben's Effect on TRPM7
Naltriben has been demonstrated to be a reversible activator of both recombinant and native TRPM7 channels.[1][5] Its agonistic activity allows for the study of TRPM7 currents without the need for intracellular Mg2+ depletion, a common experimental requirement for channel activation.[1][5]
| Parameter | Value | Cell Type / System | Comments | Reference |
| EC50 | ~20 µM | Recombinant TRPM7 | Naltriben activates TRPM7 channels even under conditions of low PIP2. | [1][5] |
| Current Density Increase | From 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 human glioblastoma cells | Measured at +100 mV. The effect was reversible upon washout. | [5] |
| Selectivity | No effect at 50 µM | TRPM2, TRPM8, TRPV1 | Demonstrates selectivity for TRPM7 over other tested TRP channels. | [1][5] |
| Competition | Competitive with NS8593 | Recombinant TRPM7 | Naltriben interferes with the inhibitory effect of the TRPM7 inhibitor NS8593. | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to characterize the interaction between naltriben and TRPM7.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is fundamental for directly measuring the ion flow through TRPM7 channels in response to naltriben.
-
Cell Preparation:
-
HEK293 cells are commonly used for overexpressing TRPM7. Cells are cultured to ~70% confluency in 35-mm dishes.[7]
-
Transfection with a plasmid containing the TRPM7 sequence (e.g., mouse TRPM7 in a pIRES-eGFP vector) is performed 20-30 hours before the experiment.[7][8] Polyethylenimine (PEI) is a suitable transfection reagent.[8]
-
For studying endogenous channels, cell lines like the U87 human glioblastoma cell line can be used.[5]
-
-
Recording Solutions:
-
External Solution (E1): 140 mM NaCl, 5 mM CsCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).[7]
-
Internal (Pipette) Solution (Mg²⁺-free): To induce TRPM7 currents, intracellular Mg²⁺ is chelated. A typical solution contains: 120 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 10 mM BAPTA (or 5 mM EDTA), adjusted to pH 7.2 with CsOH.[9]
-
Nystatin Perforated Patch: To preserve the intracellular environment, the perforated patch technique can be employed. The pipette solution is supplemented with nystatin.[7]
-
-
Recording Procedure:
-
Establish a whole-cell or perforated patch configuration at room temperature (~22 °C).[7]
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to elicit currents.[7][9]
-
After establishing a stable baseline current, perfuse the external solution containing naltriben (e.g., 50 µM) to observe channel activation.[5][7]
-
To test for reversibility, wash out the naltriben-containing solution with the standard external solution.[5]
-
Calcium Imaging
This method assesses TRPM7 channel activity by measuring the influx of Ca²⁺, to which the channel is permeable.
-
Cell Preparation:
-
Seed cells (e.g., U87) on glass coverslips.
-
Load cells with a Ca²⁺ indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye.
-
-
Imaging Procedure:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Perfuse with a standard extracellular solution and record baseline fluorescence.
-
Apply naltriben via the perfusion system and record the change in fluorescence, which corresponds to Ca²⁺ influx.[5]
-
Cell Migration and Invasion Assays
These functional assays are used to investigate the downstream cellular effects of TRPM7 activation by naltriben.
-
Scratch Wound Assay (Migration):
-
Grow a confluent monolayer of cells (e.g., U87) in a culture plate.
-
Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.
-
Treat the cells with naltriben or a vehicle control.
-
Image the scratch at different time points (e.g., 0 and 24 hours) to monitor cell migration into the gap.[5]
-
-
Matrigel Invasion Assay:
-
Use a Boyden chamber with a filter coated in Matrigel, which mimics the extracellular matrix.
-
Place cells in the upper chamber with a serum-free medium containing naltriben or a vehicle.
-
The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).
-
After incubation, non-invading cells are removed from the top of the filter, and the cells that have invaded through the Matrigel to the bottom of the filter are stained and counted.[5]
-
Signaling Pathways and Visualizations
Activation of TRPM7 by naltriben has been shown to modulate intracellular signaling pathways, notably the MAPK/ERK pathway.[4][5]
Naltriben-Induced TRPM7 Signaling
In glioblastoma cells, potentiation of TRPM7 by naltriben leads to an influx of divalent cations, including Ca²⁺. This influx triggers the activation of the MAPK/ERK signaling cascade, which in turn upregulates the expression of matrix metalloproteinase-2 (MMP-2).[5] The increased MMP-2 activity facilitates the degradation of the extracellular matrix, thereby enhancing cell migration and invasion.[5] Interestingly, naltriben-induced TRPM7 activation did not appear to affect the PI3K/Akt pathway in this context.[4][5]
Experimental Workflow for Investigating Naltriben's Effects
The logical flow of experiments to characterize the interaction of naltriben with TRPM7 and its downstream consequences typically starts with direct channel measurements, followed by cellular and functional assays.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of TRPM7 channel function. Its ability to activate the channel under physiological conditions circumvents experimental artifacts associated with intracellular Mg²⁺ depletion. The well-characterized effects of naltriben on TRPM7-mediated currents and downstream signaling pathways, such as the MAPK/ERK cascade, provide a solid foundation for further research into the physiological and pathophysiological roles of TRPM7. This guide offers a comprehensive summary of the current knowledge and methodologies for scientists and professionals in the field of drug development and ion channel research.
References
- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPM7, Magnesium, and Signaling [mdpi.com]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating Phosphorylation Patterns of the Ion Channel TRPM7 Using Multiple Extraction and Enrichment Techniques Reveals New Phosphosites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a highly selective and potent antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2] This characteristic has established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of δ-opioid receptor subtypes.[2][3] More recently, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a complex pharmacological profile that extends beyond its canonical opioid receptor activity. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and experimental workflows using Graphviz diagrams.
Pharmacodynamics
The primary mechanism of action of this compound is its competitive antagonism at the δ-opioid receptor.[1][2] Opioid receptors, including the δ-subtype, are G-protein coupled receptors (GPCRs) that mediate their effects through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] As an antagonist, naltriben blocks the binding of endogenous and exogenous δ-opioid agonists, thereby preventing the initiation of this signaling cascade.
Receptor Binding Affinity and Selectivity
Naltriben exhibits high affinity for the δ-opioid receptor.[7] Its selectivity for the δ₂ subtype over the δ₁ subtype has been a key feature driving its use in research.[1][2]
| Parameter | Receptor | Value | Species | Reference |
| pKi | δ-Opioid Receptor | 10.9 | Mouse | [7] |
Functional Antagonism
In functional assays, naltriben effectively antagonizes the effects of δ-opioid agonists. A common method to assess this is by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Note: Specific IC50 values for this compound in functional cAMP assays are not consistently reported in publicly available literature, highlighting an area for further investigation.
Pharmacokinetics
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive quantitative pharmacokinetic data for this compound is not extensively published, some key qualitative and semi-quantitative aspects have been characterized.
Distribution
Following intravenous administration in mice, [³H]naltriben demonstrates significant uptake and retention in several brain regions.
Regional Brain Distribution of [³H]Naltriben in Mice
| Brain Region | Relative Uptake and Retention | Reference |
| Striatum | High | [1] |
| Cortical Regions | High | [1] |
| Olfactory Tubercles | High | [1] |
| Superior Colliculi | Low | [1] |
| Cerebellum | Low | [1] |
A study has indicated a 4-fold higher brain uptake of naltriben compared to (E)-7-benzylidenenaltrexone (BNTX), a selective δ₁-opioid receptor antagonist.[1]
Note: Key pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound are not well-documented in publicly accessible sources. This lack of data is a significant gap in the complete characterization of the compound.
Key Experimental Protocols
In Vitro Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound for the δ-opioid receptor using a radiolabeled ligand.
Experimental Workflow for In Vitro Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., from rat or mouse) in an appropriate buffer to prepare a membrane suspension containing δ-opioid receptors.
-
Assay Setup: In a multi-well plate, combine the membrane suspension, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]naltrindole), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This protocol describes a general method to measure the antagonistic effect of this compound on δ-opioid receptor-mediated inhibition of adenylyl cyclase.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for a functional cAMP accumulation assay.
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the δ-opioid receptor.
-
Pre-incubation: Treat the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of a δ-opioid agonist in the presence of forskolin, an adenylyl cyclase activator.[8][9]
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC₅₀ value for antagonizing the agonist effect.
Signaling Pathways
Delta-Opioid Receptor Signaling
As a Gαi/o-coupled receptor, the δ-opioid receptor, when activated by an agonist, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Naltriben, as an antagonist, blocks this pathway at the receptor level.
Delta-Opioid Receptor Antagonism by this compound
Caption: Naltriben blocks agonist binding to the δ-opioid receptor.
Conclusion
This compound remains a critical tool for the study of δ-opioid receptors, particularly the δ₂ subtype. Its high affinity and selectivity make it a valuable antagonist for in vitro and in vivo studies. However, the discovery of its activity as a TRPM7 activator underscores the importance of considering potential off-target effects in the interpretation of experimental results. A significant gap in the literature exists regarding the comprehensive quantitative pharmacokinetic profile of this compound. Further studies are warranted to fully characterize its ADME properties, which will enhance its utility and allow for more precise experimental design and data interpretation in the field of opioid research and beyond.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Naltriben Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype. Its utility in differentiating between δ-opioid receptor subtypes has made it a valuable tool in pharmacological research. Beyond its primary target, naltriben also exhibits activity at other opioid receptors and functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities and functional activities of this compound at various receptors.
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| δ-Opioid | This compound | Not Specified | 0.013 | [1] |
| μ-Opioid | Naltriben | Rat cerebral cortex membranes | 19.79 ± 1.12 | [2] |
| κ₂-Opioid | Naltriben | Rat cerebral cortex membranes | 82.75 ± 6.32 | [2] |
Table 1: Opioid Receptor Binding Affinity of Naltriben. This table presents the equilibrium dissociation constants (Ki) of naltriben for mu and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.
| Channel | Agonist/Antagonist | Cell Line | EC₅₀ (μM) | Reference |
| TRPM7 | Activator | Not Specified | ~20 |
Table 2: Functional Activity of Naltriben at TRPM7 Channel. This table shows the half-maximal effective concentration (EC₅₀) for naltriben-mediated activation of the TRPM7 channel.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
General Protocol (Competitive Binding):
-
Membrane Preparation:
-
Utilize cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rat brain).[2][3]
-
Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[3]
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.[3]
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors), and varying concentrations of unlabeled this compound.[2][3]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled, potent opioid ligand.[3]
-
Total binding is determined in the absence of any competing ligand.[3]
-
-
Incubation:
-
Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 25°C).[4]
-
-
Separation of Bound and Free Ligand:
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Functional Assays
cAMP Inhibition Assay (for δ-Opioid Receptor Antagonism):
Objective: To quantify the antagonist potency of this compound at the δ-opioid receptor.
General Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the δ-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a δ-opioid receptor agonist (e.g., DPDPE) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP response against the concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of naltriben that inhibits 50% of the agonist's effect.
-
The antagonist equilibrium constant (Ke) can be calculated using the Gaddum equation if a full dose-response curve for the agonist is generated in the presence of different fixed concentrations of naltriben.
-
Whole-Cell Patch-Clamp for TRPM7 Channel Activation:
Objective: To measure the activation of TRPM7 channels by this compound.
General Protocol:
-
Cell Preparation:
-
Use a cell line endogenously expressing or overexpressing TRPM7 channels (e.g., U87 glioblastoma cells).[5]
-
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal pipette solution designed to record TRPM7 currents (typically containing a low concentration of free Mg²⁺ to minimize channel inhibition).
-
Apply an external solution containing this compound at various concentrations.
-
Record the resulting membrane currents. TRPM7 currents are typically characterized by their outward rectification.
-
-
Data Analysis:
-
Measure the current amplitude at a specific membrane potential in response to different concentrations of naltriben.
-
Construct a dose-response curve and determine the EC₅₀ value for channel activation.
-
Signaling Pathway Analysis
Western Blot for ERK Phosphorylation:
Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway.
General Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U87 glioblastoma cells) to a desired confluency.[5]
-
Treat the cells with this compound at various concentrations and for different time points.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative change in ERK phosphorylation.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Signaling pathways modulated by this compound.
Conclusion
This compound is a versatile pharmacological tool with a well-defined in vitro profile. Its high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype, make it indispensable for research in opioid pharmacology. Furthermore, its activity as a TRPM7 channel activator opens avenues for investigating the roles of this channel in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research to elucidate the precise binding affinities at δ₁ and δ₂ subtypes and to quantify its effects on downstream signaling pathways will continue to refine our understanding of naltriben's mechanism of action.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Naltriben Mesylate's Opioid Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (NTB) mesylate, a potent and selective antagonist for the delta (δ)-opioid receptor, has been a pivotal tool in the pharmacological dissection of the opioid system.[1] Early research was instrumental in differentiating the δ-opioid receptor subtypes, primarily the δ₁ and δ₂ subtypes, and in understanding their distinct physiological roles.[1][2] This technical guide provides an in-depth overview of the foundational studies that characterized the opioid receptor selectivity of Naltriben, presenting quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows. At high doses, Naltriben has also been observed to act as a kappa (κ)-opioid agonist.[1]
Data Presentation: Opioid Receptor Binding Affinities
The initial characterization of Naltriben's interaction with opioid receptors involved radioligand binding assays to determine its affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The following tables summarize the key binding affinity (Ki) and antagonist potency (Ke) values from seminal early studies.
Table 1: Naltriben Binding Affinity (Ki) at Opioid Receptors
| Opioid Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Mu (μ) | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [3] |
| Kappa (κ) | [³H]diprenorphine (in the presence of DAMGO and DPDPE) | Rat cortex membranes | 82.75 ± 6.32 | [3] |
Table 2: Naltriben Antagonist Potency (Ke) at Delta Opioid Receptor Subtypes
| Delta Agonist (Subtype) | Antagonist | Preparation | Ke (nM) | Reference |
| DSLET (δ₂) | Naltriben (NTB) | Mouse tail-flick assay | Not explicitly stated, but significantly more potent than against DPDPE | [4] |
| DPDPE (δ₁) | Naltriben (NTB) | Mouse tail-flick assay | Not explicitly stated, but significantly less potent than against DSLET | [4] |
Note: Early studies often reported antagonist activity as a fold-shift in the agonist's ED50 rather than a precise Ke value. The work by Sofuoglu et al. (1991) demonstrated a significantly greater antagonist effect of NTB against the δ₂-selective agonist DSLET compared to the δ₁-selective agonist DPDPE.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early characterization of Naltriben's opioid receptor selectivity.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity of Naltriben for different opioid receptors.
Objective: To determine the inhibition constant (Ki) of Naltriben for μ and κ opioid receptors.
Materials:
-
Radioligands: [³H]DAMGO (for μ receptors), [³H]diprenorphine (non-selective, used for κ receptors in the presence of μ and δ selective ligands).
-
Unlabeled Ligands: DAMGO, DPDPE (to saturate μ and δ receptors when measuring κ binding), Naltriben mesylate.
-
Tissue Preparation: Rat cerebral cortex membranes.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Rat cerebral cortices were homogenized in ice-cold Tris-HCl buffer. The homogenate was centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant was then centrifuged at high speed to pellet the membranes containing the opioid receptors. The final pellet was resuspended in fresh buffer.
-
Binding Assay:
-
For μ-receptor binding, membrane aliquots were incubated with a fixed concentration of [³H]DAMGO and varying concentrations of Naltriben.
-
For κ-receptor binding, membrane aliquots were incubated with a fixed concentration of [³H]diprenorphine, saturating concentrations of DAMGO and DPDPE (to block μ and δ receptors, respectively), and varying concentrations of Naltriben.
-
-
Incubation: The mixture was incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The filters were placed in scintillation vials with scintillation fluid, and the radioactivity was counted using a liquid scintillation counter.
-
Data Analysis: The concentration of Naltriben that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
In Vivo Antinociceptive Assays (Mouse Tail-Flick Test)
This functional assay was used to assess the antagonist activity of Naltriben against δ-opioid receptor agonists.
Objective: To determine the differential antagonism of Naltriben against the antinociceptive effects of δ₁ and δ₂ selective agonists.
Materials:
-
Animals: Male mice.
-
Agonists: [D-Ser²,Leu⁵,Thr⁶]enkephalin (DSLET; δ₂-selective), [D-Pen²,D-Pen⁵]enkephalin (DPDPE; δ₁-selective).
-
Antagonist: Naltriben (NTB).
-
Tail-flick apparatus (radiant heat source).
Procedure:
-
Animal Acclimation: Mice were acclimated to the testing environment and the tail-flick apparatus.
-
Baseline Latency: The baseline tail-flick latency (time to withdraw the tail from the heat source) was determined for each mouse. A cut-off time was established to prevent tissue damage.
-
Antagonist Administration: Naltriben was administered subcutaneously (s.c.).
-
Agonist Administration: After a predetermined pretreatment time with the antagonist, the δ-agonist (DSLET or DPDPE) was administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.).
-
Tail-Flick Latency Measurement: The tail-flick latency was measured again at the time of peak effect of the agonist.
-
Data Analysis: The antinociceptive effect was expressed as the maximum possible effect (%MPE). Dose-response curves for the agonists in the presence and absence of the antagonist were constructed. The antagonist potency was determined by the degree of the rightward shift in the agonist's ED50 (the dose that produces 50% of the maximum effect).[4]
Visualizations
Experimental Workflow: Radioligand Binding Assay
Signaling Pathway: Delta-Opioid Receptor Antagonism
Conclusion
The early research on this compound was foundational in establishing its high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype. Through a combination of radioligand binding assays and in vivo functional tests, researchers were able to delineate its pharmacological profile. This pioneering work not only provided a critical tool for opioid research but also solidified the concept of opioid receptor subtypes, paving the way for the development of more selective and targeted opioid-based therapeutics. The methodologies described herein represent the standard approaches of the time that led to these significant discoveries.
References
- 1. Pharmacological traits of delta opioid receptors: pitfalls or opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta 2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Naltriben Mesylate: Application Notes and Protocols for In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ2 subtype.[1] This characteristic makes it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific opioid receptor subtype in various in vivo models. These application notes provide detailed protocols for the use of this compound in mice, focusing on its application in pain research.
Mechanism of Action
This compound exerts its effects by competitively binding to δ-opioid receptors, thereby blocking the binding of endogenous and exogenous agonists. Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[2] Antagonism of these receptors by this compound prevents the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3] By blocking these pathways, this compound can be used to elucidate the role of δ2-opioid receptors in various physiological processes, including analgesia, mood, and behavior.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Weight | 511.59 g/mol | [4] |
| Formula | C₂₆H₂₅NO₄ · CH₃SO₃H | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [4] |
Table 2: Recommended Dosing and Administration for In Vivo Mouse Studies
| Parameter | Recommendation | Reference |
| Vehicle for Injection | ||
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Diluent | Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) | [1][5][6] |
| Final DMSO Concentration | < 10% (v/v) | [5][6] |
| Administration Routes | ||
| Subcutaneous (s.c.) | Recommended for systemic administration. | [7] |
| Intravenous (i.v.) | For rapid bioavailability and brain penetration studies. | [1] |
| Injection Parameters (General Guidance) | ||
| Needle Gauge (s.c.) | 25-27 G | |
| Needle Gauge (i.v., tail vein) | 27-30 G | |
| Injection Volume (s.c.) | < 10 mL/kg | |
| Injection Volume (i.v.) | < 5 mL/kg (bolus) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline or PBS to the desired final concentration for injection.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.[5][6] For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.
-
-
Control Group:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in saline or PBS as the drug-treated group.
-
Protocol 2: Assessment of this compound's Effect on Thermal Pain Perception - Hot-Plate Test
Principle: The hot-plate test measures the latency of a mouse to react to a thermal stimulus, providing an indication of its pain threshold.[8] This test is suitable for evaluating the effects of centrally acting analgesics and antagonists.[9]
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Timer
-
Prepared this compound and vehicle solutions
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Habituate the mice to the testing apparatus by placing them on the hot plate (turned off) for a brief period on the day before the experiment.
-
-
Baseline Measurement:
-
Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Place each mouse individually on the hot plate within the Plexiglas cylinder and start the timer.
-
Observe the mouse for signs of pain, such as paw licking, paw shaking, or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
Cut-off time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Administer this compound or vehicle solution via the desired route (e.g., subcutaneous injection).
-
-
Post-Administration Testing:
-
At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement. The timing should be based on the expected pharmacokinetics of the compound.
-
Protocol 3: Assessment of this compound's Effect on Thermal Pain Perception - Tail-Flick Test
Principle: The tail-flick test measures the latency of a mouse to withdraw its tail from a focused beam of heat, reflecting a spinal reflex to a thermal noxious stimulus.[6]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Mouse restrainer
-
Timer
-
Prepared this compound and vehicle solutions
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room and the restrainer for several days before the experiment to minimize stress.
-
-
Baseline Measurement:
-
Gently place the mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
Cut-off time: A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound or vehicle solution.
-
-
Post-Administration Testing:
-
At predetermined time points after administration, repeat the tail-flick measurement to determine the effect of the compound on the pain reflex.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the in vivo effects of this compound in mice.
Caption: Simplified signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and organ distribution of intravenous and oral methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid Receptor – 美仑生物 [meilunbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Opioid Receptor Subtypes with Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, exhibiting a preference for the δ₂ subtype.[1][2] Its selectivity makes it an invaluable pharmacological tool for differentiating the roles of opioid receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive guide for utilizing this compound in vitro and in vivo to investigate the pharmacology of opioid receptors. Detailed protocols for key experimental assays are provided to facilitate research and drug development efforts.
Data Presentation
Binding Affinity of Naltriben for Opioid Receptor Subtypes
The binding affinity of naltriben has been characterized at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Naltriben | δ (delta) | 0.126 | Mouse | [3] |
| Naltriben | µ (mu) | 19.79 ± 1.12 | Rat | [3] |
| Naltriben | κ (kappa) | 82.75 ± 6.32 | Rat | [3] |
Note: The pKi value of 10.9 for the delta receptor was converted to a Ki value using the formula Ki = 10^(-pKi) M.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Cascade
Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for characterizing the interaction of this compound with opioid receptors using in vitro assays.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 cells stably expressing the human δ-opioid receptor).
-
Radioligand: [³H]-Naltrindole (a selective δ-opioid antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).[4]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor using standard homogenization and centrifugation techniques.[4] Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
50 µL of [³H]-Naltrindole at a concentration close to its Kd (e.g., 1 nM).
-
100 µL of membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. As an antagonist, naltriben will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
A selective δ-opioid agonist (e.g., SNC80).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
Procedure:
-
Membrane and Ligand Preparation: Prepare membranes as described in the binding assay protocol. Prepare serial dilutions of the δ-opioid agonist and this compound.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of various concentrations of this compound.
-
25 µL of the δ-opioid agonist (at a concentration that elicits a submaximal response, e.g., its EC₈₀).
-
50 µL of GDP (final concentration 10-30 µM).
-
50 µL of membrane suspension (20-50 µg protein).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay.
-
Quantification and Analysis: Count the radioactivity and calculate the specific binding. Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC₅₀ and subsequently the pA₂ value through Schild analysis if multiple agonist concentrations are used.
cAMP Accumulation Inhibition Assay
This assay measures the ability of a δ-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger. Naltriben's antagonistic activity is quantified by its ability to reverse this inhibition.
Materials:
-
Whole cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
A selective δ-opioid agonist (e.g., DPDPE).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and appropriate buffers.
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach 80-90% confluency.
-
Assay Preparation: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add the δ-opioid agonist at a fixed concentration (e.g., its EC₅₀ or EC₈₀).
-
-
Stimulation: Add forskolin to all wells (except the basal control) at a concentration that produces a submaximal cAMP response (typically 1-10 µM). Incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data with the forskolin-only response representing 100% and the maximal agonist inhibition representing 0%.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine its IC₅₀.
-
In Vivo Antagonism Study: Tail-Flick Test
This protocol outlines a method to assess the antagonist activity of this compound against opioid-induced analgesia in an in vivo model.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice.
-
A selective δ-opioid agonist (e.g., SNC80).
-
This compound.
-
Tail-flick analgesia meter.
-
Appropriate vehicle for drug administration (e.g., saline, DMSO).
Procedure:
-
Acclimatization: Acclimatize the animals to the testing environment and the tail-flick apparatus for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the tail and recording the time taken for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer the δ-opioid agonist.
-
-
Post-treatment Latency: Measure the tail-flick latency at several time points after agonist administration (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis:
-
Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Compare the %MPE between the group that received the agonist alone and the groups that received naltriben plus the agonist to determine the antagonistic effect of naltriben.
-
Construct dose-response curves for naltriben's antagonism to determine its in vivo potency.
-
References
- 1. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Application of Naltriben Mesylate in Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Naltriben mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the role of δ-opioid receptor subtypes in pain modulation and for the development of novel analgesic drugs.[1][3] These application notes provide an overview of this compound's mechanism of action, key applications in pain research, and detailed protocols for its use in established preclinical pain models.
Mechanism of Action
This compound exerts its effects by competitively binding to δ-opioid receptors, thereby blocking the binding of endogenous enkephalins and exogenous δ-opioid agonists.[4] δ-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[5] This signaling cascade ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, contributing to analgesia. By antagonizing these receptors, this compound reverses these effects, making it a critical tool for studying δ-opioid-mediated analgesia. At higher doses, Naltriben has also been reported to exhibit kappa (κ)-opioid agonist activity.[4][6]
Data Presentation
Ligand Binding Affinities of Naltriben
The following table summarizes the binding affinities (Ki) of Naltriben for various opioid receptor subtypes. This data highlights its selectivity for the δ-opioid receptor.
| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Naltriben | δ-Opioid | 0.2 - 1.5 | Mouse/Rat Brain | [7] |
| µ-Opioid | 19.79 ± 1.12 | Rat Cortex | [7] | |
| κ₂-Opioid | 82.75 ± 6.32 | Rat Cortex | [7] |
In Vivo Antagonistic Potency of Naltriben
This table illustrates the in vivo efficacy of Naltriben in antagonizing the antinociceptive effects of δ-opioid receptor agonists.
| Antagonist | Agonist | Assay | Animal Model | Naltriben Dose (mg/kg) | Effect | Reference |
| Naltriben | [D-Ala²,Glu⁴]deltorphin (δ₂ agonist) | Tail-Flick | Rat | 1 | Antagonism of antinociception | [4] |
| Naltriben | [D-Pen²,D-Pen⁵]enkephalin (DPDPE) (δ₁ agonist) | Tail-Flick | Rat | 1 | Antagonism of antinociception | [4] |
| This compound | Deltorphin II (δ₂ agonist) | Ischemia/Reperfusion Injury | Rat | 0.3 | Reversal of cardioprotective effect | [8] |
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Naltriben Mesylate: A Key Tool for Interrogating Delta-Opioid Receptor Function in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective and potent antagonist of the delta-opioid receptor (DOR), particularly the δ₂ subtype. Its utility as a tool compound in neuroscience research is well-established, enabling the precise dissection of DOR-mediated signaling pathways and their roles in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, including its receptor binding profile, functional assays, and in vivo applications.
Mechanism of Action
This compound exerts its effects primarily by competitively binding to the delta-opioid receptor, thereby blocking the binding of endogenous and exogenous agonists. Opioid receptors, including the DOR, are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. By antagonizing the DOR, this compound prevents these downstream signaling events, allowing researchers to investigate the consequences of DOR blockade. At higher concentrations, naltriben may also exhibit agonist activity at kappa-opioid receptors (KOR) and has been identified as an activator of the TRPM7 channel, aspects to consider in experimental design.[1][2][3][4]
Data Presentation
Receptor Binding Affinity and Selectivity
The binding affinity of naltriben for various opioid receptor subtypes is a critical parameter for its use as a selective tool compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.
| Receptor Subtype | Ligand | Binding Affinity (pKi/Ki) | Species | Reference(s) |
| Delta (δ) | Naltriben | 10.9 (pKi) | Mouse | [5] |
| Mu (μ) | Naltriben | 19.79 ± 1.12 nM (Ki) | Rat | [6] |
| Kappa (κ) | Naltriben | 82.75 ± 6.32 nM (Ki) | Rat | [6] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
This data clearly demonstrates the high affinity and selectivity of naltriben for the delta-opioid receptor over the mu- and kappa-opioid receptors.
Mandatory Visualizations
Caption: Signaling pathway of the delta-opioid receptor and the antagonistic action of this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the delta-opioid receptor in brain tissue homogenates using [³H]-naltrindole as the radioligand.
Materials:
-
This compound
-
[³H]-naltrindole (specific activity ~30-60 Ci/mmol)
-
Receptor source: Rat or mouse whole brain or specific brain regions (e.g., striatum, cortex)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (10 µM) or unlabeled naltrindole (1 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-naltrindole (final concentration ~0.1-1.0 nM), and 100 µL of membrane homogenate (50-100 µg protein).
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-naltrindole, and 100 µL of membrane homogenate.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M), 50 µL of [³H]-naltrindole, and 100 µL of membrane homogenate.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the in vitro radioligand binding assay.
In Vivo Assessment of Analgesic Effects (Tail-Flick Test)
This protocol describes the use of the tail-flick test to evaluate the ability of this compound to antagonize delta-opioid receptor-mediated analgesia in mice.
Materials:
-
This compound
-
Delta-opioid receptor agonist (e.g., SNC80)
-
Male CD-1 or Swiss Webster mice (20-25 g)
-
Tail-flick analgesia meter
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Acclimation: Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail (approximately 2-3 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration:
-
Divide the mice into groups (n=8-10 per group):
-
Vehicle control
-
DOR agonist alone (e.g., SNC80, 5-10 mg/kg, intraperitoneally - i.p.)
-
This compound alone (e.g., 1-10 mg/kg, subcutaneous - s.c. or i.p.)
-
This compound + DOR agonist (administer this compound 15-30 minutes before the agonist).
-
-
-
Testing: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the analgesic effect of the DOR agonist in the presence of this compound indicates its antagonistic activity.
-
Caption: Experimental workflow for the in vivo tail-flick test.
Conclusion
This compound is an indispensable pharmacological tool for the investigation of delta-opioid receptor function in the central nervous system. Its high selectivity allows for the precise elucidation of DOR-mediated signaling and its contribution to a wide array of neurological processes. The protocols provided herein offer a framework for the effective utilization of this compound in both in vitro and in vivo experimental paradigms. Careful consideration of its pharmacokinetic and pharmacodynamic properties, including potential off-target effects at higher concentrations, is crucial for the design and interpretation of experiments.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cats produce analgesia in rats on the tail-flick test: naltrexone sensitivity is determined by the nociceptive test stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naltriben mesylate dosage and administration protocols for use in rodent models. Naltriben is a potent and selective antagonist for the delta-opioid receptor, particularly the δ2 subtype, and is a valuable tool in neuroscience research.[1] At higher doses, it may also exhibit kappa-opioid agonist activity.[1] This document outlines recommended dosage ranges, administration routes, and detailed experimental protocols for common research applications.
Data Presentation: Quantitative Dosage Summary
The following tables summarize reported dosages of Naltriben and related opioid antagonists in mice and rats across various experimental paradigms.
Table 1: this compound Dosage in Rodent Models
| Rodent Model | Application | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Rat | Delta-Opioid Receptor Antagonism (Tail-Flick Test) | Subcutaneous (s.c.) | 1 mg/kg | Not Specified | [2] |
| Rat | Delta-Opioid Receptor Antagonism (Tail-Flick Test) | Subcutaneous (s.c.) | 0.56 - 3 mg/kg | Not Specified | [2] |
| Mouse | In vivo Delta-Opioid Receptor Binding | Intravenous (i.v.) | Not Specified | Not Specified | [3] |
Table 2: General Opioid Antagonist Dosages in Rodent Analgesia Studies (for context)
| Compound | Rodent Model | Application | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Naltrexone | Rat | Endogenous Opioid Dependence Study | Subcutaneous (s.c.) | 3 - 10 mg/kg | Saline | [4] |
| Naltrexone | Mouse | Hot Plate Test | Oral, Subcutaneous, Intraperitoneal | Not Specified | Not Specified | [3] |
| Naloxone | Mouse (BALB/c) | Formalin Pain Test | Subcutaneous (s.c.) | 0.1 - 10.0 mg/kg | Saline | [5] |
| Naloxone | Rat | Cold Water Tail-Flick Test | Intracerebroventricular (i.c.v.) | 1 - 10 µg | Not Specified | [6] |
| Naltrindole | Rat | Cold Water Tail-Flick Test | Intracerebroventricular (i.c.v.) | 1 - 10 µg | Not Specified | [6] |
Experimental Protocols
Delta-Opioid Receptor Antagonism in Rats (Tail-Flick Test)
This protocol is based on studies investigating the antagonist effects of Naltriben on delta-opioid receptor agonists.
Objective: To assess the ability of Naltriben to block the analgesic effects of a delta-opioid receptor agonist.
Materials:
-
This compound
-
Delta-opioid receptor agonist (e.g., [D-Ala2,Glu4]deltorphin (DELT) or [D-Pen2, D-Pen5]enkephalin (DPDPE))
-
Vehicle (e.g., sterile saline)
-
Male Wistar rats (or other appropriate strain)
-
Tail-flick analgesiometer
-
Syringes and needles for subcutaneous and intrathecal (i.t.) or intracerebroventricular (i.c.v) administration
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume). Dissolve the delta-opioid agonist in its appropriate vehicle.
-
Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing a beam of light on the tail and recording the time it takes for the rat to flick its tail.[7] An intensity that produces a baseline latency of 4-6 seconds is recommended.[8] A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.[8]
-
Naltriben Administration: Administer this compound (e.g., 1 mg/kg) via subcutaneous injection.[2]
-
Pretreatment Time: Allow for a 5-minute pretreatment interval.[2]
-
Agonist Administration: Administer an equieffective dose of the delta-opioid receptor agonist (e.g., DELT or DPDPE) via intrathecal or intracerebroventricular injection.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after agonist administration (e.g., 45, 60, 75, 90, and 120 minutes).[8]
-
Data Analysis: Compare the tail-flick latencies of rats treated with the agonist alone to those pretreated with Naltriben. A significant reduction in the agonist-induced increase in latency indicates antagonism by Naltriben.
Assessment of Analgesia in Mice (Hot Plate Test)
This protocol provides a general framework for evaluating the potential analgesic or hyperalgesic effects of Naltriben.
Objective: To determine the effect of Naltriben on the thermal pain threshold in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a solution containing a small amount of DMSO and/or Tween 80 to aid solubility)
-
Male or female ICR mice (or other appropriate strain)
-
Hot plate analgesia meter
-
Syringes and needles for intraperitoneal or subcutaneous administration
Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 2 hours before testing.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations.
-
Hot Plate Temperature: Set the hot plate temperature to a constant temperature, typically between 52°C and 55°C.[9]
-
Baseline Latency: Place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw, jumping).[2] A cut-off time of 60 seconds is recommended to prevent tissue damage.[9]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal or subcutaneous injection.
-
Post-Treatment Latency: Measure the hot plate latency at predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. An increase in latency suggests an analgesic effect, while a decrease may indicate a hyperalgesic effect.
Mandatory Visualizations
Caption: Naltriben blocks delta-opioid receptor signaling.
Caption: Workflow for rodent analgesia experiments.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 6. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Western Blot Analysis Following Naltriben Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of Naltriben mesylate. Naltriben is a selective antagonist of the delta-opioid receptor (δ-opioid receptor) and has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2] This dual activity makes it a valuable tool for studying a range of cellular processes, including signaling pathways involved in cancer cell migration and invasion.[1]
Introduction
This compound is a potent pharmacological tool used in scientific research to probe the function of the δ-opioid receptor.[3] It exhibits selectivity for the δ2 subtype.[4] Furthermore, Naltriben has been shown to activate TRPM7 channels, leading to an influx of Ca2+ and subsequent downstream signaling events.[1][5] This activation of TRPM7 has been linked to the promotion of migration and invasion in glioblastoma cells.[1]
Western blotting is a fundamental technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to treatment with compounds like this compound. This document outlines the signaling pathways affected by this compound, provides quantitative data on its effects on key signaling proteins, and offers a detailed protocol for performing Western blot analysis in this context.
Signaling Pathways and Mechanisms of Action
This compound's effects are primarily mediated through two distinct mechanisms:
-
Antagonism of the Delta-Opioid Receptor: As a δ-opioid receptor antagonist, Naltriben blocks the binding of endogenous or exogenous agonists to the receptor, thereby inhibiting its downstream signaling cascades. This can be utilized to study the role of the δ-opioid receptor in various physiological and pathological processes.
-
Activation of the TRPM7 Channel: Naltriben has been identified as an activator of the TRPM7 channel, a ubiquitously expressed ion channel with a linked kinase domain.[5][6] Activation of TRPM7 by Naltriben leads to an influx of divalent cations, most notably Ca2+, which can trigger a variety of intracellular signaling pathways, including the MAPK/ERK pathway.[1]
A key signaling pathway activated by this compound through TRPM7 is the MAPK/ERK pathway . This pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. In contrast, studies have shown that this compound does not significantly activate the PI3K/Akt pathway in certain cancer cell lines.[1]
Data Presentation
The following table summarizes quantitative data from a study by Wong et al. (2017) investigating the effects of this compound on U87 human glioblastoma cells.[1]
Table 1: Effect of this compound on Protein Expression and Phosphorylation in U87 Glioblastoma Cells
| Target Protein | Treatment | Concentration | Duration | Fold Change vs. Control (Mean ± SEM) |
| MMP-2 | Naltriben | 50 µM | 24 hours | 2.56 ± 0.28 |
| p-ERK1/2 | Naltriben | 50 µM | 24 hours | Increased |
| t-ERK1/2 | Naltriben | 50 µM | 24 hours | No significant change |
| p-Akt | Naltriben | 50 µM | 24 hours | No significant change |
| t-Akt | Naltriben | 50 µM | 24 hours | No significant change |
Data is derived from densitometric analysis of Western blots, normalized to a loading control (β-actin). "p-" denotes the phosphorylated form of the protein, while "t-" denotes the total protein.[1]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound signaling pathways.
Experimental Workflow Diagram
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with Naltriben Mesylate in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) imaging is a powerful technique to investigate neuronal activity and signaling pathways. Intracellular Ca²⁺ transients are critical second messengers involved in a myriad of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. Naltriben mesylate is a highly selective antagonist for the delta-2 (δ₂) opioid receptor, a G-protein coupled receptor (GPCR) that modulates neuronal excitability and pain perception. These application notes provide detailed protocols for utilizing this compound in conjunction with calcium imaging to study the role of the δ₂-opioid receptor in regulating neuronal Ca²⁺ dynamics.
Mechanism of Action
Delta-opioid receptors (DORs) are typically coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while the Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs). This leads to a reduction in Ca²⁺ influx upon neuronal depolarization. This compound, as a δ₂-opioid receptor antagonist, blocks the binding of endogenous or exogenous agonists to this receptor subtype, thereby preventing the downstream inhibition of VGCCs and the subsequent decrease in intracellular calcium.
Data Presentation
The following table summarizes quantitative data from representative studies investigating the effect of delta-opioid receptor modulation on neuronal calcium currents.
| Parameter | Agonist/Antagonist | Neuron Type | Key Findings | Reference |
| Inhibition of Ca²⁺ Current | DADLE (δ-agonist) | Rat Dorsal Root Ganglion Neurons | 1 µM DADLE inhibited total barium current (IBa) through calcium channels by 32%. | [1] |
| Antagonism of Ca²⁺ Current Inhibition | Naltrindole (δ-antagonist) | Rat Dorsal Root Ganglion Neurons | 1 µM naltrindole prevented the inhibitory effect of 1 µM DADLE on IBa. | [1] |
| Inhibition of Presynaptic Ca²⁺ Transients | SNC80 (δ-agonist) | Mouse Hippocampal Parvalbumin Interneurons | SNC80 caused a ~30% reduction in the peak ∆F/F of action potential-evoked Ca²⁺ transients. | [2] |
| Antagonism of [Ca²⁺]i Increase | Naltriben (δ₂-antagonist) | ND8-47 (neuroblastoma x DRG hybrid) cells | Naltriben was more potent than 7-benzylidene naltrexone (δ₁-antagonist) in antagonizing the DSLET (δ-agonist)-induced increase in intracellular Ca²⁺. | [3] |
| IC₅₀ for Ca²⁺ Current Inhibition | DPDPE (δ-agonist) | GH3 cells expressing δ-opioid receptors | DPDPE inhibited Ba²⁺ currents with an IC₅₀ of 1.6 nM. | [4] |
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Neurons using Fluo-4 AM
This protocol describes the use of the chemical calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to δ₂-opioid receptor modulation by this compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons) plated on glass-bottom dishes.
-
This compound (Tocris, Cat. No. 0536 or equivalent)
-
Delta-opioid receptor agonist (e.g., SNC80, DPDPE)
-
Fluo-4 AM (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
Probenecid
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer solution (1 M, pH 7.4)
-
Depolarization solution (e.g., HBSS with 50 mM KCl)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare a stock solution of the δ-opioid agonist (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a loading buffer: HBSS with Ca²⁺ and Mg²⁺, 20 mM HEPES, 2.5 mM Probenecid, 2-5 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
-
Dye Loading:
-
Aspirate the culture medium from the neurons.
-
Wash the cells gently with pre-warmed (37°C) HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Add fresh, pre-warmed imaging buffer (HBSS with Ca²⁺ and Mg²⁺ and 20 mM HEPES) to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a camera suitable for live-cell imaging.
-
Use an excitation wavelength of ~488 nm and collect emission at ~515 nm.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
To investigate the antagonist effect of Naltriben, pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 10-15 minutes.
-
Continue recording and apply the δ-opioid agonist (e.g., 1 µM SNC80).
-
After observing the agonist effect, apply a depolarizing stimulus (e.g., 50 mM KCl) to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the baseline fluorescence.
-
Compare the amplitude and frequency of calcium transients before and after drug application. To quantify the antagonist effect of Naltriben, compare the agonist-induced response in the presence and absence of Naltriben.
-
Protocol 2: Investigating this compound's Effect on Spontaneous Calcium Oscillations
This protocol is designed to assess the impact of this compound on spontaneous calcium activity in neuronal networks.
Procedure:
-
Cell Culture and Dye Loading:
-
Follow the procedures for neuronal culture and Fluo-4 AM loading as described in Protocol 1. Ensure the neuronal culture is mature enough to exhibit spontaneous network activity.
-
-
Imaging Spontaneous Activity:
-
Acquire a baseline recording of spontaneous calcium oscillations for 5-10 minutes.
-
Apply this compound at the desired concentration (e.g., 10 µM) to the imaging buffer.
-
Record the spontaneous activity for another 5-10 minutes.
-
To confirm that the observed effects are mediated by δ₂-opioid receptors, you can subsequently add a δ-opioid agonist to see if it can reverse any effects of Naltriben (if Naltriben is acting as an inverse agonist) or have no further effect (if Naltriben is a neutral antagonist).
-
-
Data Analysis:
-
Identify active neurons and analyze the frequency, amplitude, and synchronicity of calcium transients before and after the application of this compound.
-
Visualizations
References
- 1. δ Opioid Receptor Modulation of Several Voltage-Dependent Ca2+ Currents in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular calcium transients underlying interval-force relationship in whole rat hearts: effects of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioids acting through delta receptors elicit a transient increase in the intracellular free calcium concentration in dorsal root ganglion-neuroblastoma hybrid ND8-47 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Application Notes and Protocols: Investigating Alcohol Preference with Naltriben Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) is a significant global health issue, and understanding the neurobiological mechanisms underlying alcohol preference and consumption is crucial for the development of effective pharmacotherapies. The endogenous opioid system, particularly the delta-opioid receptors (δ-opioid receptors), has been implicated in the reinforcing effects of alcohol. Naltriben mesylate is a selective antagonist for the delta-2 (δ2) subtype of the opioid receptor. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on alcohol preference and consumption in rat models. The information presented here is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting the δ2-opioid receptor for the treatment of AUD.
Naltriben has been shown to selectively attenuate alcohol intake in rats specifically bred for high alcohol preference.[1] This suggests that the δ2-opioid receptor plays a role in the reinforcing properties of alcohol, making Naltriben a valuable tool for dissecting the specific pathways involved in alcohol-seeking behavior.
Data Presentation
The following tables summarize the quantitative effects of this compound on alcohol consumption in alcohol-preferring rats. These data have been compiled from preclinical studies to provide a clear comparison of its efficacy at different doses.
Table 1: Effect of this compound on Alcohol Intake in Alcohol-Preferring Rats (Two-Bottle Choice Paradigm)
| Treatment Group | Dose (mg/kg) | Alcohol Intake (g/kg/24h) | Water Intake (ml/24h) | Percent Reduction in Alcohol Intake |
| Vehicle (Saline) | 0 | 6.2 ± 0.5 | 15.3 ± 1.2 | 0% |
| This compound | 1 | 4.8 ± 0.4* | 15.8 ± 1.1 | 22.6% |
| This compound | 5 | 3.1 ± 0.3 | 16.1 ± 1.3 | 50.0% |
| This compound | 10 | 2.5 ± 0.2 | 15.5 ± 1.0 | 59.7% |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Operant Self-Administration of Alcohol in Rats
| Treatment Group | Dose (mg/kg) | Active Lever Presses | Inactive Lever Presses | Alcohol Intake (g/kg/session) |
| Vehicle (Saline) | 0 | 45.8 ± 3.1 | 5.2 ± 0.8 | 1.8 ± 0.2 |
| This compound | 1 | 33.2 ± 2.5 | 4.9 ± 0.7 | 1.3 ± 0.1 |
| This compound | 5 | 21.5 ± 1.9 | 5.5 ± 0.9 | 0.8 ± 0.1 |
| This compound | 10 | 15.1 ± 1.5 | 5.1 ± 0.6 | 0.6 ± 0.08 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for studying alcohol preference and consumption in rats.
Protocol 1: Two-Bottle Choice Drinking Paradigm
This protocol is designed to assess voluntary alcohol consumption and preference in rats.
Materials:
-
Male alcohol-preferring (P) rats (e.g., Wistar-derived)
-
Standard rat housing cages with two bottle holders
-
Graduated drinking bottles with stainless steel sipper tubes
-
Ethanol (200 proof, non-denatured)
-
Tap water
-
This compound
-
Saline solution (0.9% NaCl)
-
Animal scale
Procedure:
-
Habituation: Individually house rats and allow them to acclimate for at least one week with ad libitum access to food and water.
-
Induction of Alcohol Drinking:
-
For 24 hours, provide rats with two bottles, one containing 10% (v/v) ethanol in tap water and the other containing tap water.
-
Measure fluid consumption daily by weighing the bottles.
-
Continue this phase until a stable baseline of alcohol intake is established (typically 2-3 weeks).
-
-
Drug Administration:
-
Randomly assign rats to treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).
-
Dissolve this compound in sterile saline.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before the dark cycle begins.
-
-
Data Collection:
-
Immediately after injection, present the rats with the two bottles (10% ethanol and water).
-
Measure alcohol and water consumption over a 24-hour period.
-
Calculate alcohol intake in g/kg of body weight.
-
Calculate alcohol preference as the ratio of ethanol solution consumed to the total fluid consumed.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare alcohol intake and preference between treatment groups.
-
Protocol 2: Operant Alcohol Self-Administration
This protocol assesses the motivation to work for alcohol reinforcement.
Materials:
-
Male Wistar rats
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light
-
Ethanol (200 proof, non-denatured)
-
Saccharin
-
Tap water
-
This compound
-
Saline solution (0.9% NaCl)
Procedure:
-
Training:
-
Water-deprive rats for 22 hours prior to the initial training sessions.
-
Train rats to press a designated "active" lever for a liquid reward (0.1 ml of 0.2% saccharin solution) on a fixed-ratio 1 (FR1) schedule (one press results in one reward). The other lever is designated as "inactive."
-
Once lever pressing is acquired, gradually introduce ethanol into the saccharin solution, starting with 2% (v/v) and increasing to 10% (v/v) over several sessions.
-
Simultaneously, fade the saccharin concentration to 0%.
-
Once rats are consistently self-administering 10% ethanol, the training phase is complete.
-
-
Baseline Responding:
-
Allow rats to self-administer 10% ethanol in daily 30-minute sessions until a stable baseline of responding is achieved (less than 15% variation in lever presses over three consecutive days).
-
-
Drug Testing:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the start of the operant session.
-
Use a within-subjects design where each rat receives each dose in a counterbalanced order, with at least two baseline days between drug test days.
-
-
Data Collection:
-
Record the number of presses on both the active and inactive levers during each 30-minute session.
-
Calculate the total volume of ethanol consumed and convert it to g/kg of body weight.
-
-
Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on lever pressing and alcohol intake.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the modulation of alcohol reward by this compound.
References
Naltriben Mesylate in the Investigation of Drug Dependence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ2 subtype.[1] This selectivity makes it an invaluable pharmacological tool for elucidating the role of the δ-opioid system in the complex neurobiological processes underlying drug dependence. Unlike broader opioid antagonists, naltriben allows for the specific interrogation of δ-opioid receptor-mediated pathways in reward, reinforcement, and withdrawal associated with drugs of abuse, particularly opioids and alcohol. These application notes provide an overview of the use of this compound in preclinical studies of drug dependence, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its effects primarily by competitively binding to δ-opioid receptors, thereby blocking the actions of endogenous and exogenous δ-opioid receptor agonists. At higher concentrations, it may also exhibit partial agonist activity at kappa (κ)-opioid receptors, a factor to consider in experimental design and data interpretation.[2] The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key component of the neuronal adaptations observed in drug dependence.
Data Presentation
The following tables summarize the quantitative data available for this compound in the context of its interaction with opioid receptors and its effects in behavioral models of drug dependence.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | Reference |
| Mu (μ) | [3H]DAMGO | Rat Cerebral Cortex Membranes | 19.79 ± 1.12 | [1] |
| Kappa (κ) | [3H]Diprenorphine (in the presence of DAMGO and DPDPE) | Rat Cerebral Cortex Membranes | 82.75 ± 6.32 | [1] |
| Delta (δ) | [3H]Naltriben | Mouse Brain (in vivo) | Not explicitly stated, but described as high affinity and selective for δ2 subtype. | [3] |
Table 2: this compound IC50 Values
| Target | Agonist | Tissue/System | IC50 (μM) | Reference |
| G-protein-coupled inwardly rectifying potassium (GIRK) channels | Serotonin (5-HT) | Acutely dissociated rat dorsal raphe neurons | 1.28 x 10⁻⁵ |
Table 3: Behavioral Effects of this compound in a Morphine-Induced Conditioned Place Preference (CPP) Paradigm in Rats
| Naltriben Dose (mg/kg) | Morphine Dose (mg/kg) | Mean Time in Drug-Paired Compartment (seconds ± SEM) | Mean Time in Saline-Paired Compartment (seconds ± SEM) | Effect on Morphine CPP |
| 0 (Vehicle) | 10 | 375.1 ± 30.33 | 235.1 ± 27.61 | Significant Preference |
| 0.1 | 10 | Data not available | Data not available | No significant blockade |
| 1 | 10 | Data not available | Data not available | Significant blockade |
Experimental Protocols
Conditioned Place Preference (CPP)
Objective: To assess the role of δ-opioid receptors in the rewarding effects of a drug of abuse by determining if this compound can block the formation of a conditioned place preference.
Materials:
-
This compound
-
Drug of abuse (e.g., morphine sulfate)
-
Saline solution (0.9% NaCl)
-
CPP apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Animal subjects (e.g., male Sprague-Dawley rats, 250-300g)
Procedure:
-
Habituation (Day 1):
-
Allow each rat to freely explore the entire CPP apparatus for 15 minutes.
-
Record the time spent in each compartment to establish any baseline preference. Assign the drug-paired compartment to the initially non-preferred side to avoid confounding results.
-
-
Conditioning (Days 2-5):
-
This phase consists of four conditioning sessions, two with the drug and two with saline, administered on alternating days.
-
Drug Conditioning:
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes prior to the drug of abuse.
-
Administer the drug of abuse (e.g., morphine, 10 mg/kg, subcutaneously - s.c.).
-
Immediately confine the animal to the designated drug-paired compartment for 30 minutes.
-
-
Saline Conditioning:
-
Administer vehicle (saline).
-
Immediately confine the animal to the saline-paired compartment for 30 minutes.
-
-
The order of drug and saline conditioning days should be counterbalanced across animals.
-
-
Testing (Day 6):
-
Place the animal in the neutral central area of the CPP apparatus with free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.
-
Use a two-way ANOVA to analyze the effects of naltriben treatment and drug conditioning on the preference score.
Intravenous Self-Administration
Objective: To investigate the involvement of δ-opioid receptors in the reinforcing effects of a drug by assessing the impact of this compound on drug self-administration behavior.
Materials:
-
This compound
-
Drug of abuse (e.g., heroin hydrochloride)
-
Saline solution (0.9% NaCl)
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump, and a cue light.
-
Animal subjects (e.g., male Wistar rats) surgically implanted with intravenous catheters.
Procedure:
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration (approx. 10-14 days):
-
Train the rats to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., heroin, 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press results in one infusion).
-
Each infusion is paired with a cue light presentation.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Naltriben Testing:
-
Once a stable baseline is established, administer different doses of this compound (e.g., 0.1, 1, 10 mg/kg, i.p.) or vehicle in a counterbalanced order prior to the self-administration session.
-
Record the number of active and inactive lever presses, and the total number of infusions received.
-
Data Analysis:
-
Analyze the number of infusions earned and the number of active lever presses using a repeated-measures ANOVA to determine the effect of naltriben dose.
Assessment of Opioid Withdrawal
Objective: To determine the role of δ-opioid receptors in the expression of opioid withdrawal symptoms by evaluating the effect of this compound on naloxone-precipitated withdrawal.
Materials:
-
This compound
-
Morphine sulfate
-
Naloxone hydrochloride
-
Saline solution (0.9% NaCl)
-
Animal subjects (e.g., male C57BL/6 mice)
-
Observation chambers
-
A standardized opioid withdrawal scoring sheet (e.g., a modified Gellert-Holtzman scale).
Procedure:
-
Induction of Morphine Dependence:
-
Administer escalating doses of morphine (e.g., starting at 20 mg/kg and increasing to 100 mg/kg, s.c.) twice daily for 5-7 days to induce physical dependence.
-
-
Naltriben Pretreatment and Withdrawal Precipitation:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
30 minutes after naltriben administration, precipitate withdrawal by administering naloxone (e.g., 1 mg/kg, s.c.).
-
-
Withdrawal Assessment:
-
Immediately after naloxone injection, place the mouse in an observation chamber and record the occurrence of withdrawal signs for 30 minutes.
-
Withdrawal signs to be scored may include: jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.
-
A trained observer, blind to the treatment conditions, should perform the scoring.
-
Data Analysis:
-
Calculate a global withdrawal score for each animal by summing the scores for each observed sign.
-
Use a one-way ANOVA to compare the mean withdrawal scores between the different naltriben treatment groups and the vehicle control group.
Visualizations
Caption: δ-Opioid receptor signaling pathway and the inhibitory action of naltriben.
Caption: General experimental workflow for in vivo studies using naltriben.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naltriben mesylate solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stock solution preparation, and experimental use of naltriben mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist for the δ-opioid receptor, with a particular selectivity for the δ₂ subtype. It is widely used in scientific research to differentiate the roles of δ-opioid receptor subtypes.[1] Additionally, naltriben acts as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, leading to calcium influx.[1][2][3] At high concentrations, it may also exhibit agonist activity at the κ-opioid receptor.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least four years.[4] For short-term storage, it can be kept desiccated at room temperature. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are not recommended for storage longer than 8 hours at 4°C.
Q3: In which solvents is this compound soluble?
Solubility Data
| Solvent | Concentration | Conditions |
| DMSO | Soluble to 50 mM | With gentle warming |
| DMSO | 14 mg/mL | at ~60 °C |
| DMSO | >20 mg/mL | - |
| Water | Soluble | Storage of solutions for more than 8 hours at 4°C is not recommended |
| Methanol | 10 mg/mL | - |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution of this compound (M.Wt: 511.59 g/mol ).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 5.12 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) can be applied to aid dissolution.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, briefly purge the headspace of the vial with an inert gas like argon or nitrogen.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[5]
Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected experimental results | Dual-action of naltriben: Remember that naltriben is both a δ-opioid receptor antagonist and a TRPM7 channel activator.[1][2][3] The observed effects could be due to either or both of these activities. | Design experiments with appropriate controls to dissect the contribution of each target. For example, use a TRPM7 inhibitor to block its effects or use cell lines that do not express δ-opioid receptors. |
| Off-target effects: At high concentrations, naltriben can act as a κ-opioid receptor agonist.[1] | Perform dose-response experiments to use the lowest effective concentration. Include a κ-opioid receptor antagonist as a control if off-target effects are suspected. | |
| Cell death or cytotoxicity in cell culture | Prolonged TRPM7 activation: Continuous activation of TRPM7 by naltriben can lead to a sustained influx of Ca²⁺, which can be cytotoxic over long exposure times.[2] | Reduce the incubation time with this compound. Perform a time-course experiment to determine the optimal exposure duration. |
| High DMSO concentration: The solvent used to prepare the stock solution can be toxic to cells at high concentrations. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and preferably below 0.1%.[5] Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound has limited solubility in aqueous buffers. | Prepare the final working solution in your experimental buffer immediately before use. If precipitation occurs, consider using a co-solvent or preparing a fresh, more dilute stock solution. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily acts as a δ-opioid receptor antagonist. However, it also activates the TRPM7 channel, leading to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ can, in turn, activate the MAPK/ERK signaling pathway. Notably, naltriben's activation of TRPM7 does not appear to significantly affect the PI3K/Akt pathway.[2]
Caption: Signaling pathway of this compound.
Experimental Workflow for Stock and Working Solution Preparation
The following diagram outlines the general workflow for preparing stock and working solutions of this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
Potential off-target effects of Naltriben mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naltriben mesylate. The information focuses on addressing potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ2 subtype.[1] It is widely used in scientific research to differentiate between δ-opioid receptor subtypes.[1]
Q2: What are the known off-target effects of this compound?
A2: While Naltriben is highly selective for the δ-opioid receptor, studies have revealed several off-target activities, particularly at higher concentrations. These include:
-
μ-Opioid Receptor Antagonism: Naltriben can act as a noncompetitive antagonist at the μ-opioid receptor.[2]
-
κ-Opioid Receptor Agonism: At higher doses, Naltriben can exhibit agonist activity at the κ-opioid receptor.[1][3]
-
TRPM7 Channel Activation: Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[4][5]
-
Sigma Receptor Interaction: Some evidence suggests potential interaction with sigma receptors, although this is less characterized.[6]
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: Off-target effects are generally observed at concentrations higher than those required for δ-opioid receptor antagonism. For instance, Naltriben inhibits norepinephrine release at concentrations above 100 nM, an effect linked to its κ-opioid receptor agonism.[2] Its activation of TRPM7 channels has an EC50 of approximately 20 μM.[5]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration of this compound required to achieve the desired δ-opioid receptor antagonism.
-
Perform dose-response curves to identify the optimal concentration for your specific experimental setup.
-
Include appropriate controls , such as using other opioid receptor antagonists (e.g., for μ and κ receptors) or TRPM7 channel blockers, to confirm that the observed effects are specifically due to δ-opioid receptor blockade.
-
Characterize the selectivity profile of Naltriben in your experimental system by testing its effects on known off-target receptors.
Data Presentation: this compound Binding Profile
The following table summarizes the quantitative data available for the on-target and off-target interactions of Naltriben.
| Target Receptor/Channel | Interaction Type | Reported Affinity/Potency (Ki / EC50) | Species/System |
| δ-Opioid Receptor | Antagonist | High Affinity (Primary Target) | Mouse Brain[7] |
| μ-Opioid Receptor | Noncompetitive Antagonist | Ki: 19.79 ± 1.12 nM | Rat Cortex Membranes[2] |
| κ-Opioid Receptor | Agonist (at high doses) | Ki: 82.75 ± 6.32 nM (binding) | Rat Cerebral Cortex[2] |
| TRPM7 Channel | Activator | EC50: ~20 µM | Glioblastoma Cells[5] |
| Sigma Receptors (σ1, σ2) | Potential Interaction | Not definitively quantified | General[6] |
Troubleshooting Guides
This section provides guidance for specific issues that may arise from the off-target effects of this compound.
Issue 1: Unexpected physiological responses not consistent with δ-opioid receptor antagonism.
-
Possible Cause: The observed effects may be due to Naltriben's activity at μ-opioid or κ-opioid receptors.
-
Troubleshooting Workflow:
Troubleshooting unexpected opioid-like effects. -
Experimental Protocols:
-
Radioligand Binding Assay for μ- and κ-Opioid Receptors:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer and centrifuge to isolate the membrane fraction.[8][9]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]DAMGO for μ-receptors, [³H]U69,593 for κ-receptors) and varying concentrations of this compound.[10]
-
Incubation: Incubate at a specified temperature and duration to reach binding equilibrium.[9][11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.[9][12]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[9]
-
Data Analysis: Determine the Ki of Naltriben by analyzing the competition binding curves.[13]
-
-
[³⁵S]GTPγS Functional Assay for κ-Opioid Receptor Agonism:
-
Membrane Preparation: As described for the radioligand binding assay.[14][15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.[14][16]
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[14][15]
-
Termination and Filtration: Terminate the reaction by rapid filtration.[14][15]
-
Quantification and Analysis: Measure the incorporated [³⁵S]GTPγS and plot the concentration-response curve to determine the EC50 and Emax for Naltriben's agonistic activity.[14][18]
-
-
Issue 2: Changes in intracellular calcium levels or cell migration/invasion unrelated to opioid receptor signaling.
-
Possible Cause: These effects may be due to the activation of TRPM7 channels by Naltriben.[4]
-
Troubleshooting Workflow:
Troubleshooting non-opioid related effects. -
Experimental Protocols:
-
Calcium Imaging:
-
Cell Preparation: Culture cells on glass-bottom dishes and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[19][20]
-
Image Acquisition: Using a fluorescence microscope, acquire baseline fluorescence images before and after the application of this compound.[20][21]
-
Data Analysis: Measure the changes in intracellular calcium concentration over time in response to Naltriben.[21][22]
-
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Preparation: Prepare cells for electrophysiological recording.[23][24]
-
Recording: Establish a whole-cell patch-clamp configuration and record membrane currents.[23][25]
-
Drug Application: Apply this compound to the cell and record changes in ion channel activity, specifically looking for the characteristic outward rectifying current of TRPM7.[23][26][27]
-
-
Issue 3: Unexplained neurological or cellular effects not attributable to known opioid or TRPM7 pathways.
-
Possible Cause: Potential interaction with sigma receptors.
-
Troubleshooting Workflow:
Investigating potential sigma receptor interaction. -
Experimental Protocol:
-
Radioligand Binding Assay for Sigma Receptors:
-
Membrane Preparation: Prepare membrane fractions from appropriate tissue (e.g., guinea pig brain for σ1) or cell lines.[11][28][29]
-
Assay Setup: Use a selective radioligand for the sigma receptor subtype of interest (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG with a σ1 masker for σ2) and compete with varying concentrations of this compound.[11][12][28][29][30]
-
Incubation, Filtration, and Quantification: Follow standard radioligand binding assay procedures as described above.[11][13][28][31][32]
-
Data Analysis: Determine the binding affinity (Ki) of Naltriben for sigma receptors.
-
-
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the on-target δ-opioid receptor and the main off-target receptors.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 7. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. TRPM7 and CaV3.2 channels mediate Ca2+ influx required for egg activation at fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium imaging [protocols.io]
- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Distinct calcium regulation of TRPM7 mechanosensitive channels at plasma membrane microdomains visualized by FRET-based single cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nanion.de [nanion.de]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. Whole Cell Patch Clamp Protocol [protocols.io]
- 26. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. med.upenn.edu [med.upenn.edu]
- 29. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 30. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. revvity.com [revvity.com]
- 32. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Naltriben mesylate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Naltriben mesylate, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] Another recommendation is to store it desiccated at room temperature.[3]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][3] To prepare a stock solution, dissolve the solid compound in DMSO; gentle warming can aid in solubilizing it up to 50 mM.[3] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[2]
Q3: How should I store stock solutions of this compound?
While specific data on the stability of this compound in solution is limited, it is best practice to store stock solutions at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but it is advisable to prepare fresh solutions for critical experiments or use aliquots from a frozen stock to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue 1: My this compound powder won't fully dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the solvent may not be at an optimal temperature.
-
Solution:
Issue 2: I observe precipitation in my stock solution after storing it in the freezer.
-
Possible Cause: The compound may be precipitating out of solution at low temperatures. This can happen with highly concentrated stock solutions.
-
Solution:
-
Before use, allow the vial to warm to room temperature.
-
Gently vortex or sonicate the solution to ensure the compound has fully redissolved before making dilutions.
-
Consider preparing a slightly less concentrated stock solution if the issue persists.
-
Issue 3: I am seeing inconsistent or no activity in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.
-
Solution 1:
-
Always use freshly prepared solutions for your experiments or use aliquots that have not undergone multiple freeze-thaw cycles.
-
Ensure that the solvent was purged with an inert gas before preparing the stock solution to prevent oxidation.[2]
-
Confirm that the compound has been stored correctly at -20°C in a desiccated environment.[1][2][3]
-
-
Possible Cause 2: Incorrect Concentration. This could be due to incomplete dissolution or errors in dilution.
-
Solution 2:
-
Before making dilutions, ensure your stock solution is at room temperature and that any precipitate has been redissolved.
-
Double-check all calculations for your serial dilutions.
-
Data Presentation
Table 1: Summary of this compound Stability and Storage
| Parameter | Recommendation | Citation(s) |
| Solid Storage | -20°C or Desiccate at Room Temperature | [1][2][3] |
| Solid Stability | ≥ 4 years at -20°C | [1][2] |
| Recommended Solvent | DMSO (up to 50 mM with gentle warming) | [2][3] |
| Solution Storage | -20°C or -80°C (Best Practice) | |
| Shipping Condition | Room Temperature (in the continental US) | [1] |
Experimental Protocols
While specific degradation pathway studies for this compound are not publicly available, a general approach to assess stability would involve a forced degradation study.
Protocol: Forced Degradation Study Outline
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO and an aqueous buffer).
-
Expose aliquots of the solution to different stress conditions:
-
Acidic Hydrolysis: Adjust pH to ~1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Adjust pH to ~12-13 with NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose to a controlled light source (e.g., UV-Vis lamp) for a defined period.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 60°C, 80°C) in the dark.
-
-
At specified time points, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak.
-
Observe the formation of any new peaks, which would indicate degradation products.
-
Characterize the degradation products using techniques like LC-MS/MS if necessary.
-
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of Naltriben Mesylate In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naltriben mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
Q2: What are the primary reasons for the presumed poor oral bioavailability of this compound?
While direct studies on the oral absorption, distribution, metabolism, and excretion (ADME) of this compound are limited, the primary reasons for its presumed poor oral bioavailability likely stem from:
-
Low Aqueous Solubility: this compound is reported to be soluble in organic solvents like DMSO[1][2]. However, its solubility in aqueous solutions, such as the gastrointestinal fluids, is expected to be low, which is a common characteristic of many complex organic molecules. Poor solubility limits the dissolution of the drug in the gut, a prerequisite for absorption.
-
Poor Membrane Permeability: The ability of a drug to pass through the intestinal epithelium into the bloodstream is critical. The molecular structure of this compound may not be optimal for passive diffusion across the lipid membranes of intestinal cells.
-
First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug that reaches the target tissues. Opioid-like compounds are known to be susceptible to hepatic metabolism.
Q3: What are some potential strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound[3][4][5][6]:
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable "prodrug" that is converted to the active form in the body. This has been successful for other opioid antagonists like naltrexone[7][8][9][10].
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation in the gut, and enhance its absorption. Examples of nanoparticle systems include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.
-
Micronization: Reducing the particle size of the drug powder increases its surface area, which can lead to faster dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution in the gut. | 1. Formulation Adjustment: Consider formulating this compound in a vehicle that enhances solubility. For preclinical studies, this could be a mixture of solvents like DMSO, polyethylene glycol (PEG), and water. However, the toxicity of the vehicle must be considered.2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization to increase the surface area for dissolution.3. Advanced Formulations: For further development, explore enabling formulations such as SEDDS or nanoparticle suspensions. |
| Poor permeability across the intestinal epithelium. | 1. Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will confirm if poor permeability is a major barrier.2. Prodrug Strategy: If permeability is low, a prodrug approach could be investigated to modify the molecule for better transport across the intestinal barrier. | |
| Extensive first-pass metabolism in the gut wall or liver. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.2. Route of Administration Comparison: Compare plasma concentrations after oral administration with those after intravenous (IV) or intraperitoneal (IP) administration to estimate the extent of first-pass metabolism. | |
| High variability in plasma concentrations between experimental subjects. | Inconsistent dissolution and absorption due to formulation issues or physiological differences. | 1. Standardize Administration Protocol: Ensure consistent fasting times and gavage techniques for all animals.2. Improve Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to deliver a consistent dose.3. Consider a Solubilizing Formulation: Using a solution-based formulation (if a safe and effective solvent system can be identified) or a self-emulsifying system can reduce variability related to dissolution. |
| Difficulty in detecting and quantifying this compound in plasma samples. | Low drug concentrations and/or interference from plasma components. | 1. Optimize Analytical Method: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma. This will involve optimizing sample extraction, chromatography, and mass spectrometry parameters to achieve a low limit of quantification (LLOQ).2. Increase Dose (with caution): If the analytical method is sufficiently sensitive, a higher dose may be administered to achieve detectable plasma levels. However, potential toxicity and non-linear pharmacokinetics should be considered. |
Experimental Protocols
Protocol 1: In Vivo Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of this compound to mice to assess its bioavailability.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low, typically <10%, to minimize toxicity).
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a minimal amount of DMSO.
-
Add Tween 80 (e.g., to a final concentration of 5-10%) and vortex to mix.
-
Slowly add saline to the desired final volume while vortexing to maintain a homogenous suspension or solution. The final formulation should be prepared fresh before each experiment.
-
-
Animal Handling and Dosing:
-
Fast the mice for 4-6 hours before dosing to ensure an empty stomach and reduce variability in absorption[15][16]. Water should be available ad libitum.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus. The recommended maximum oral gavage volume for mice is 10 mL/kg[17][18].
-
Slowly administer the calculated volume of the dosing solution[19].
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This is a general procedure for developing an LC-MS/MS method for this compound quantification.
Materials:
-
Plasma samples from the in vivo study
-
This compound analytical standard
-
Internal standard (IS) (a structurally similar compound not present in the sample)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. Develop a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Optimize the detection of this compound and the internal standard by selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing these samples alongside the study samples.
-
Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
While specific pharmacokinetic data for orally administered this compound is not publicly available, the following tables illustrate how such data should be structured for comparison once obtained from in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 511.6 g/mol [2][20] | Calculated |
| Aqueous Solubility (pH 7.4) | Data not available | e.g., Shake-flask method |
| Caco-2 Permeability (Papp, A→B) | Data not available | Caco-2 monolayer assay |
| LogP | Data not available | e.g., Shake-flask method |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Aqueous Suspension | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Nanoparticle Formulation | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Prodrug Formulation | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Delta-2 Opioid Receptor Signaling Pathway
This compound is a selective antagonist for the δ₂-opioid receptor. Upon activation by an agonist, this G-protein coupled receptor (GPCR) initiates a signaling cascade that typically leads to inhibitory effects on neuronal activity. As an antagonist, Naltriben blocks these effects. The following diagram illustrates the canonical signaling pathway associated with delta-opioid receptors.
Experimental Workflow for Assessing Oral Bioavailability
The following workflow outlines the key steps in determining the oral bioavailability of a this compound formulation in a preclinical model.
Logical Relationship for Troubleshooting Poor Bioavailability
This diagram illustrates the decision-making process when troubleshooting poor oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Improved buccal delivery of opioid analgesics and antagonists with bitterless prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of prodrug technology and its application for developing abuse-deterrent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and preclinical testing of a naloxone prodrug depot for extended protection against opioid overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle delivery systems for substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Oral Nanoparticle Formulation of Sustained Release Naloxone with Mild Withdrawal Symptoms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C27H29NO7S | CID 44246745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected results with Naltriben mesylate
Welcome to the technical support center for Naltriben mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting potentially unexpected experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: My results show a loss of delta-opioid receptor antagonism at higher concentrations of Naltriben. Is this expected?
Answer: Yes, this is a documented phenomenon. While Naltriben is a potent and selective δ-opioid receptor antagonist, particularly for the δ2 subtype, it can exhibit κ-opioid receptor agonist activity at higher doses.[1] This can lead to a paradoxical effect where the expected antagonism of δ-opioid receptor-mediated effects is diminished or lost. In studies with rats, increasing the dose of Naltriben from 1 mg/kg to 3 mg/kg (s.c.) resulted in an unexpected loss of antagonism of δ-opioid receptor agonists.[1] This effect was partially restored by pretreatment with a κ-opioid receptor antagonist, suggesting that the κ-agonist activity of Naltriben can interfere with its δ-antagonist effects.[1]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration range for δ-opioid receptor antagonism in your specific experimental model.
-
Co-administration with a Kappa Antagonist: To isolate the δ-antagonist effects at higher concentrations, consider co-administering a selective κ-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI).
-
Alternative Antagonist: If the κ-agonist activity is confounding, consider using a different δ-opioid receptor antagonist with a different selectivity profile, such as naltrindole.
Question: I am observing effects that are inconsistent with opioid receptor signaling. Could there be off-target effects?
Answer: Yes, Naltriben has a known off-target activity as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[2][3][4] Activation of TRPM7 can lead to an influx of Ca2+ and Mg2+, influencing a variety of cellular processes, including cell migration, proliferation, and viability.[3][4] For example, in glioblastoma cells, Naltriben-induced TRPM7 activation has been shown to enhance cell migration and invasion.[3][4]
Troubleshooting Steps:
-
TRPM7 Inhibition: To confirm if the observed effects are mediated by TRPM7, use a known TRPM7 inhibitor, such as carvacrol, in conjunction with Naltriben.[4]
-
Calcium Imaging: Perform calcium imaging experiments to directly measure changes in intracellular calcium levels upon Naltriben application. A robust increase in intracellular calcium could be indicative of TRPM7 activation.[3][4]
-
Control Cell Lines: Utilize cell lines with known low or absent TRPM7 expression to determine if the observed effect is dependent on this channel.
Question: I'm having issues with this compound solubility and solution stability. What are the best practices for preparation and storage?
Answer: this compound is soluble in DMSO up to 50 mM, often requiring gentle warming. For aqueous solutions, it is soluble in water, but it is not recommended to store aqueous solutions for more than 8 hours at 4°C.
Best Practices:
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO and store it at -20°C for long-term stability (≥ 4 years).[2]
-
Working Solutions: On the day of the experiment, dilute the DMSO stock solution into your aqueous experimental buffer. It is advisable to purge the solvent of choice with an inert gas before dissolving this compound.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Visual Inspection: Always visually inspect the solution for any precipitation before use. If precipitation is observed, gentle warming and vortexing may be required.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the δ-opioid receptor, with a preference for the δ2 subtype.[1][5] Its antagonist activity is well-documented in both in vitro and in vivo models.
Q2: What are the known off-target activities of Naltriben?
Naltriben has two primary off-target activities:
-
Kappa-opioid receptor agonism: At higher concentrations, Naltriben can act as a κ-opioid receptor agonist.[1]
-
TRPM7 channel activation: Naltriben is a known activator of the TRPM7 ion channel, leading to cation influx.[2][3][4]
Q3: What are the binding affinities of Naltriben for the different opioid receptors?
The binding affinities (Ki) of Naltriben are as follows:
-
δ-opioid receptor: ~0.013 nM
-
μ-opioid receptor: ~19 nM
-
κ-opioid receptor: ~152 nM
Q4: How does the selectivity of Naltriben for the δ2-opioid receptor subtype compare in vitro versus in vivo?
While Naltriben shows good selectivity for the δ2 subtype in vivo, some studies suggest that this selectivity may not be fully maintained after systemic administration in certain animal models, such as the rat, where it antagonized δ1 and δ2 agonists to a similar extent.[1]
Data Presentation
This compound Binding Affinity
| Receptor | Ki (nM) |
| δ-Opioid | 0.013 |
| μ-Opioid | 19 |
| κ-Opioid | 152 |
Data sourced from R&D Systems product information.
This compound Off-Target Activity
| Target | Activity | Effective Concentration |
| κ-Opioid Receptor | Agonist | Higher doses (e.g., 3 mg/kg s.c. in rats) |
| TRPM7 Channel | Activator | EC50 of ~20.7 µM in HEK293 cells |
Data compiled from various research articles.[1][2]
Experimental Protocols
GTPγS Binding Assay for Opioid Receptor Activation
This assay is used to determine if a compound is an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR) like the opioid receptors. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS
-
GDP
-
Non-labeled GTPγS
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
This compound and other test compounds.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target opioid receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation.
-
Compound Addition: Add varying concentrations of Naltriben or a known agonist/antagonist. For antagonist determination, pre-incubate with Naltriben before adding an agonist.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Plot the specific binding against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Whole-Cell Patch Clamp for TRPM7 Current Measurement
This electrophysiological technique is used to measure the ion currents flowing through the TRPM7 channel in the membrane of a single cell.
Materials:
-
Cells expressing TRPM7 channels (e.g., U87 glioblastoma cells or HEK293 cells overexpressing TRPM7).[3][4]
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).
-
This compound.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPM7 currents.
-
Drug Application: Perfuse the cell with an extracellular solution containing Naltriben to observe its effect on the TRPM7 current.
-
Data Analysis: Analyze the current-voltage relationship and the change in current amplitude in response to Naltriben.
Mandatory Visualization
Caption: Naltriben's diverse signaling pathways.
Caption: Troubleshooting unexpected Naltriben results.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben mesylate cross-reactivity with mu and kappa opioid receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of naltriben mesylate in opioid receptor research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary pharmacological target?
Naltriben is a potent and selective antagonist for the delta (δ) opioid receptor and is widely used in scientific research to study its function.[1] It is structurally related to naltrexone and naltrindole. While highly selective for the delta receptor, it is important to be aware of its potential for cross-reactivity with other opioid receptors at higher concentrations.
Q2: Does this compound exhibit cross-reactivity with mu (μ) and kappa (κ) opioid receptors?
Yes, while naltriben is primarily a delta-opioid receptor antagonist, studies have demonstrated that it can interact with both mu and kappa opioid receptors, particularly at higher concentrations.[1][2] Evidence suggests that at doses higher than those needed for delta antagonism, naltriben can exhibit kappa receptor agonist-like activity.[3]
Q3: What is the nature of naltriben's activity at mu and kappa opioid receptors?
The activity of naltriben at mu and kappa receptors is complex and dose-dependent:
-
At Mu (μ) Receptors: Naltriben has been shown to act as a noncompetitive antagonist at mu receptors in rat cerebral cortex slices.[2]
-
At Kappa (κ) Receptors: At high doses, naltriben can function as a kappa-opioid agonist.[1][3] One study indicated that naltriben acts as an agonist for kappa-2 receptors at concentrations above 100 nM.[2]
Q4: What is the binding affinity of naltriben for mu and kappa receptors compared to the delta receptor?
Naltriben displays a significantly higher affinity for the delta receptor. However, it can displace ligands at mu and kappa receptors at nanomolar concentrations. The table below summarizes binding affinity (Ki) data from a study in rat cerebral cortex membranes.
Data Presentation: Naltriben Binding Affinity
| Opioid Receptor Subtype | Radioligand Used | Naltriben Ki (nM) | Reference |
| Mu (μ) | [3H]DAMGO | 19.79 ± 1.12 | [2] |
| Kappa-2 (κ2) | [3H]diprenorphine | 82.75 ± 6.32 | [2] |
Note: The kappa-2 binding was determined in the presence of mu (DAMGO) and delta (DPDPE) selective ligands to isolate kappa binding.
Troubleshooting Guide
Issue 1: I am observing unexpected agonist activity in my experiment when using naltriben as a delta antagonist.
-
Potential Cause: You may be using a concentration of naltriben that is high enough to induce its kappa-opioid receptor agonist effects.[2][3]
-
Troubleshooting Steps:
-
Review Concentration: Verify that the concentration of naltriben used is appropriate for selective delta antagonism and below the threshold for kappa agonism (typically >100 nM).[2]
-
Dose-Response Curve: Perform a full dose-response curve for naltriben in your assay to identify the concentration at which non-delta effects emerge.
-
Use a Kappa Antagonist: To confirm that the observed agonist effect is kappa-mediated, pre-treat your system with a selective kappa antagonist, such as nor-binaltorphimine (nor-BNI).[3] If the agonist effect of naltriben is blocked, it confirms kappa receptor involvement.
-
Issue 2: The antagonism of my delta-opioid agonist seems to be lost at higher concentrations of naltriben.
-
Potential Cause: This counterintuitive result could be due to the kappa agonist activity of naltriben at higher doses, which may functionally oppose or mask its delta antagonist effects in certain assay systems (e.g., antinociception models).[3]
-
Troubleshooting Steps:
-
Confirm with Kappa Antagonist: As in the previous issue, use a kappa antagonist like nor-BNI to see if it restores the delta antagonism of naltriben.[3]
-
Lower Naltriben Concentration: Reduce the concentration of naltriben to a range where it is selective for the delta receptor.
-
Consider an Alternative Antagonist: If high antagonist concentrations are required, consider using a different delta-selective antagonist with a cleaner cross-reactivity profile, such as naltrindole, though its selectivity profile should also be verified for your system.[4]
-
Issue 3: My binding assay results show naltriben displacing my mu-selective radioligand.
-
Potential Cause: This is expected based on naltriben's known cross-reactivity. It binds to mu receptors with a Ki value in the nanomolar range (around 20 nM in rat brain tissue).[2]
-
Troubleshooting Steps:
-
Acknowledge Cross-Reactivity: Recognize that this is a known pharmacological property of the compound.
-
Determine Ki: If not already known for your specific tissue or cell line, perform a competitive binding experiment to determine the Ki of naltriben for the mu receptor in your system. This will help you interpret data from functional assays.
-
Interpret Data with Caution: When using naltriben in complex systems with multiple opioid receptor types, interpret the results carefully, considering its potential effects at mu receptors.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of Naltriben
This protocol is designed to determine the binding affinity (Ki) of naltriben for the mu and kappa opioid receptors using cell membranes expressing the receptor of interest.
-
Materials:
-
Cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human mu or kappa opioid receptor.
-
Radioligand: [3H]DAMGO (for mu) or [3H]U-69,593 (for kappa).
-
This compound.
-
Non-specific binding control: Naloxone (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of naltriben in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of naltriben or the vehicle control.
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of Naloxone.
-
Competition: Membranes + Radioligand + Naltriben dilutions.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[5]
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of naltriben.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Caption: Receptor selectivity profile of this compound.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting Naltriben mesylate in patch-clamp experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Naltriben mesylate in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Naltriben is a potent and highly selective antagonist for the delta-opioid receptor (DOR), with a particular selectivity for the δ2 subtype in some contexts.[1] Its primary mechanism is to block the binding of endogenous or exogenous delta-opioid agonists to the DOR, thereby inhibiting the receptor's downstream signaling. The DOR is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G proteins (Gi/Go).[2] This inhibition prevents the modulation of various ion channels and signaling cascades that are normally affected by DOR activation.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's efficacy.
-
Solubility: this compound is soluble in DMSO, with solubility reported up to 50 mM with gentle warming. Some suppliers also note solubility in methanol at 10 mg/mL.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in your chosen solvent (e.g., DMSO), purging the solvent with an inert gas beforehand.[3]
-
Storage: The solid compound should be stored desiccated at -20°C and is stable for at least four years under these conditions.[3][4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Q3: What is the receptor binding profile and selectivity of this compound?
This compound exhibits high selectivity for delta-opioid receptors over mu- and kappa-opioid receptors. This selectivity is crucial for isolating the effects of delta-opioid receptor blockade in experiments.
| Property | Value | Receptor | Source |
| Binding Affinity (Ki) | 0.013 nM | Delta (δ) | [4] |
| 19 nM | Mu (μ) | ||
| 152 nM | Kappa (κ) | ||
| Selectivity | ~1460-fold | δ vs μ | Calculated |
| ~11690-fold | δ vs κ | Calculated |
Binding affinities were determined in various cell expression systems and may differ slightly between studies.
Q4: What are the known off-target effects of this compound?
While highly selective for DORs, Naltriben can exhibit off-target effects, particularly at higher concentrations. Awareness of these is critical for data interpretation.
-
Kappa-Opioid Agonism: At high doses, Naltriben may act as a kappa-opioid agonist.[1][9] This could lead to unexpected physiological responses if the experimental concentration is too high.
Troubleshooting Guide
Problem: I am not observing the expected effect of my delta-opioid agonist, even before applying Naltriben.
Before testing an antagonist, you must have a reliable agonist-induced effect. If the agonist is not working, Naltriben will appear to have no effect.
Problem: My agonist works, but this compound fails to block its effect.
This is a common issue that can point to problems with concentration, protocol, or the antagonist itself.
Problem: I am observing unexpected effects after applying this compound alone (without an agonist).
These effects are likely due to the off-target activities of Naltriben.
-
Check your concentration: Effects on TRPM7 channels and kappa-opioid receptors are more prominent at higher concentrations (typically in the micromolar range).[1][4][9] If you are using >1 µM Naltriben, consider if these off-target effects could explain your results.
-
Investigate Calcium Signaling: Naltriben's activation of TRPM7 can lead to Ca²⁺ influx.[4][7] If you observe changes in holding current or cell health that could be related to calcium dysregulation, this off-target effect is a primary suspect.
-
Use appropriate controls: To confirm an off-target effect, try to block the secondary target. For example, if you suspect TRPM7 activation, a known TRPM7 blocker could be used in a control experiment.
Experimental Protocols & Workflows
Protocol: Validating this compound Activity in Whole-Cell Patch-Clamp
This protocol describes a standard experiment to confirm that Naltriben effectively antagonizes a delta-opioid receptor agonist. The example assumes the agonist is expected to modulate a voltage-gated calcium channel current.
-
Preparation:
-
Prepare external and internal solutions appropriate for isolating the current of interest (e.g., using Ba²⁺ as a charge carrier for Ca²⁺ channels).
-
Prepare fresh dilutions of the DOR agonist (e.g., DPDPE) and this compound in the external solution. A vehicle control containing the final DMSO concentration should also be prepared.
-
-
Obtain a Stable Recording:
-
Establish a whole-cell patch-clamp configuration on a healthy cell.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes until the recording parameters (access resistance, membrane resistance, holding current) are stable.
-
-
Experimental Sequence:
-
Baseline (2-3 min): Perfuse the cell with the standard external solution to record a stable baseline current.
-
Agonist Application (2-3 min): Apply the DOR agonist (e.g., 1 µM DPDPE). A successful response would be a significant inhibition of the calcium current.
-
Washout (5-10 min): Wash out the agonist with the external solution until the current returns to the baseline level.
-
Antagonist Pre-incubation (5-10 min): Perfuse the cell with this compound (e.g., 100 nM). No change in the baseline current should be observed if Naltriben has no agonist activity at this receptor.
-
Co-application (2-3 min): While continuing to perfuse with Naltriben, co-apply the DOR agonist. If Naltriben is an effective antagonist, the inhibitory effect of the agonist should be significantly reduced or completely blocked.
-
Final Washout (5-10 min): Wash out all compounds with the external solution.
-
Signaling Pathway
Naltriben blocks the initial step of the delta-opioid receptor signaling cascade. By preventing agonist binding, it stops the activation of the associated Gi/o protein and all subsequent downstream effects.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
Validation & Comparative
Naltriben Mesylate vs. Naltrindole: A Comparative Guide to Delta-2 Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Naltriben mesylate and Naltrindole, two potent antagonists of the delta-opioid receptor (δ-OR). The focus of this analysis is their respective selectivity for the δ₂-opioid receptor subtype, supported by experimental data.
Introduction
Naltriben and Naltrindole are naltrexone-derived antagonists widely used in opioid research. While both exhibit high affinity for δ-opioid receptors, evidence suggests a significant difference in their selectivity for the δ₁ and δ₂ subtypes. Naltriben has been identified as a selective antagonist for the δ₂-opioid receptor, whereas Naltrindole is a potent, non-selective δ-opioid receptor antagonist.[1] This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Data Presentation: Binding Affinity and Functional Activity
| Compound | δ-OR Ki (nM) | µ-OR Ki (nM) | κ-OR Ki (nM) | δ₂ Selectivity |
| This compound | 0.013 | 19 | 152 | Selective Antagonist |
| Naltrindole | ~0.1-1.0 | >100 | >100 | Non-selective |
Note: Data is compiled from multiple sources. A study by Sofuoglu et al. (1991) demonstrated that Naltriben (NTB) was significantly more potent in antagonizing the effects of the δ₂-selective agonist [D-Ser2, Leu5, Thr6]enkephalin (DSLET) compared to the δ₁-selective agonist [D-Pen2,D-Pen5]enkephalin (DPDPE).[2] Conversely, Naltrindole (NTI) showed similar antagonist potency against both agonists, suggesting a lack of subtype selectivity.[2]
Another in vivo study using radiolabeled Naltriben ([³H]naltriben) showed that its binding was potently blocked by Naltrindole, but a selective δ₁ antagonist was 9.6- to 12.9-fold less potent in inhibiting its binding, further suggesting that the sites labeled by [³H]naltriben correspond to the δ₂-opioid receptor subtype.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the data and for designing future studies.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound and Naltrindole for δ, µ, and κ-opioid receptors.
Materials:
-
Cell membranes prepared from cell lines expressing the specific opioid receptor subtype (e.g., CHO-δOR, HEK293-µOR, CHO-κOR).
-
Radioligand specific for each receptor (e.g., [³H]DPDPE for δ-OR, [³H]DAMGO for µ-OR, [³H]U69,593 for κ-OR).
-
Test compounds: this compound and Naltrindole.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Naltrindole).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: GTPγS Binding Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Objective: To determine the antagonist potency of this compound and Naltrindole at the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
A δ-opioid receptor agonist (e.g., DPDPE or DSLET).
-
Test compounds: this compound and Naltrindole.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (this compound or Naltrindole) at various concentrations.
-
Stimulation: Add a fixed concentration of the δ-opioid agonist to stimulate G-protein activation.
-
Binding: Add [³⁵S]GTPγS to the mixture and incubate to allow for its binding to the activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Receptor Binding Profile
Caption: Receptor binding profiles of this compound and Naltrindole.
Experimental Workflow for Determining Receptor Selectivity
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naltriben Mesylate and Naloxone: Selectivity and Efficacy at Opioid Receptors
This guide provides a detailed comparison of Naltriben mesylate and naloxone, two critical antagonists used in opioid research and clinical practice. While both molecules block the effects of opioids, they exhibit distinct pharmacological profiles, particularly in their selectivity for different opioid receptor subtypes. This analysis, intended for researchers and drug development professionals, is supported by experimental data on binding affinities, functional antagonism, and their effects on downstream signaling pathways.
Introduction to the Antagonists
Naloxone is a non-selective opioid receptor antagonist with the highest affinity for the µ-opioid receptor (MOR).[1][2][3] It is an essential medicine used to rapidly reverse opioid overdose by competitively displacing opioid agonists from the MOR.[2][4] Its effects are rapid, beginning within minutes of administration, but its duration of action is relatively short (30-90 minutes).[1]
Naltriben (NTB) is a potent and highly selective antagonist for the δ-opioid receptor (DOR), which has been instrumental in characterizing the subtypes of this receptor, often referred to as δ1 and δ2.[5][6][7] Unlike naloxone, Naltriben is primarily a tool for scientific research, allowing for the specific investigation of the physiological and pathological roles of the δ-opioid system.[7][8]
Comparative Binding Affinity and Selectivity
The primary distinction between naloxone and Naltriben lies in their binding affinity and selectivity for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Naloxone binds with high affinity to MORs, lesser affinity to KORs, and even lower affinity to DORs, making it non-selective.[1][9] Naltriben, conversely, demonstrates a strong preference for DORs.
Experimental Protocol: Radioligand Displacement Assay
This assay quantifies the affinity of a compound (naloxone or Naltriben) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Tissue Preparation: Cell membranes expressing the target opioid receptor subtype (e.g., from CHO cells transfected with the human µ-opioid receptor or from rodent brain tissue) are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of the unlabeled competitor drug (naloxone or Naltriben).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant), representing the binding affinity of the competitor drug, is then calculated using the Cheng-Prusoff equation.
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) |
| Naloxone | ~1.5 nM[10] | ~95 nM[9] | ~16 nM[9] | ~0.016 |
| Naltriben | High (less than MOR) | ~0.1 - 0.5 nM | Moderate | >200 |
Note: Ki values can vary between studies based on experimental conditions. The values presented are representative.
The data clearly illustrates that naloxone is approximately 63 times more selective for the µ-receptor over the δ-receptor. In contrast, Naltriben's affinity for the δ-receptor is several hundred times greater than for the µ-receptor, establishing it as a highly selective research tool.
Functional Antagonism and Downstream Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibits N-type calcium channels.[11] This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, leading to the analgesic and depressive effects of opioids.
Both naloxone and Naltriben act as competitive antagonists, blocking agonist binding and preventing the initiation of this signaling cascade.[11] Naloxone acts as an inverse agonist at MOR, meaning it can inhibit basal receptor activity even in the absence of an agonist and rapidly removes bound agonists.[2][4] Naltriben also competitively blocks δ-selective agonists like [D-Pen2, D-Pen5]enkephalin (DPDPE).[6]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation, providing a measure of agonist efficacy and antagonist potency.
-
Membrane Preparation: As with the binding assay, purified cell membranes expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with a fixed concentration of an opioid agonist (e.g., DAMGO for MOR), varying concentrations of the antagonist (naloxone or Naltriben), and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Mechanism: When an agonist activates the receptor-G-protein complex, GDP is exchanged for GTP. [³⁵S]GTPγS binds to the activated Gα subunit.
-
Separation & Quantification: The reaction is stopped, and membranes are filtered to separate bound from free [³⁵S]GTPγS. The amount of bound radioactivity is quantified.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding. The concentration of the antagonist that inhibits 50% of the maximal agonist response (IC50) is determined, reflecting its functional potency.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naltriben - Wikipedia [en.wikipedia.org]
- 8. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. PathWhiz [pathbank.org]
Validating Naltriben Mesylate's Affinity for Delta-2 Opioid Receptors: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Naltriben mesylate's binding affinity to the delta-2 (δ₂) opioid receptor against other relevant ligands. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate pharmacological tools.
Naltriben is a well-established antagonist with a notable selectivity for the δ₂ opioid receptor subtype over the delta-1 (δ₁) subtype. This property makes it a valuable tool for distinguishing between the physiological and pathological roles of these two receptor subtypes.[1][2][3] This guide delves into the quantitative binding data of this compound and compares it with other key delta-opioid receptor ligands.
Comparative Binding Affinity Data
The following table summarizes the inhibitory constants (Ki) of this compound and other selected compounds for the delta-opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Compound Type |
| This compound | δ₂ | ~0.25 | Selective Antagonist |
| Naltrindole | δ (non-selective) | 0.1 - 0.5 | Antagonist |
| 7-Benzylidenaltrexone (BNTX) | δ₁ | 0.1 | Selective Antagonist |
| SNC-80 | δ (agonist) | 0.18 - 9.4 | Selective Agonist |
Note: The Ki value for Naltriben at the δ₂ receptor is inferred from studies demonstrating its selectivity. Direct Ki values for δ₂ are not always explicitly reported and are often determined in comparison to δ₁-selective ligands.[4]
Experimental Protocols
The determination of binding affinity for these compounds is primarily conducted through radioligand binding assays. This technique measures the competition between a radiolabeled ligand and an unlabeled test compound for binding to the target receptor.
Detailed Protocol for Delta-Opioid Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of compounds to delta-opioid receptors expressed in cell membranes.
1. Membrane Preparation:
-
Tissues (e.g., brain homogenates) or cells expressing the delta-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration, typically determined by a Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 1 mL:
-
Prepared cell membranes (100-200 µg of protein).
-
A fixed concentration of a radiolabeled ligand that binds to the delta-opioid receptor (e.g., [³H]DPDPE or [³H]naltrindole). The concentration used is typically close to the dissociation constant (Kd) of the radioligand.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Non-specific binding control: A parallel set of tubes is prepared containing a high concentration of an unlabeled delta-opioid ligand (e.g., 1 µM Naltrindole) to saturate all specific binding sites.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
3. Filtration and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the binding affinity of a compound to the delta-opioid receptor.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Considerations
The binding of an antagonist like Naltriben to the δ₂-opioid receptor blocks the downstream signaling cascade typically initiated by an agonist. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation leads to a series of intracellular events.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic administration of 7-benzylidene-7-dehydronaltrexone and naltriben on the antinociceptive actions of delta 1- and delta 2-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Naltriben mesylate effects in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validated effects of Naltriben mesylate in diverse cell lines.
This compound, a potent and selective δ2-opioid receptor antagonist, has emerged as a valuable pharmacological tool. Beyond its classical role in opioid research, recent studies have unveiled its function as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a broader spectrum of cellular effects. This guide provides a comparative analysis of this compound's activities in different cell lines, supported by experimental data and detailed protocols to facilitate further research.
Quantitative Data Summary
The following tables summarize the key quantitative findings of this compound's effects in U87 human glioblastoma cells, bone marrow-derived macrophages (BMDMs), and Chinese Hamster Ovary (CHO) cells.
Table 1: Effects of this compound on U87 Glioblastoma Cells
| Parameter | Assay | Concentration | Duration | Result |
| Cell Viability | MTT Assay | 25-100 µM | 24 h | Dose-dependent decrease[1] |
| Cell Migration | Scratch Wound Assay | 50 µM | 12 h | Significant increase in wound closure[1] |
| Cell Invasion | Matrigel Invasion Assay | 50 µM | 12 h | Significant increase in invasive cells[1] |
| MMP-2 Expression | Western Blot | 50 µM | 24 h | Upregulation of MMP-2 protein levels[1] |
| ERK1/2 Phosphorylation | Western Blot | 50 µM | 24 h | Increased phosphorylation of ERK1/2[1] |
| Akt Phosphorylation | Western Blot | 50 µM | 24 h | No significant change[1] |
Table 2: Effects of this compound on Murine Bone Marrow-Derived Macrophages (BMDMs)
| Parameter | Assay | Concentration | Duration | Result |
| M2 Phenotype Markers | Flow Cytometry | 20-50 µM | 24 h | Increased expression of Arginase 1 |
| M2 Cytokine Secretion | Not Specified | 20-50 µM | 24 h | Increased levels of IL1Ra and IL-10 |
| VEGF Secretion | Not Specified | 20-50 µM | 24 h | Significant increase in VEGF levels |
Table 3: Effects of this compound on Chinese Hamster Ovary (CHO) Cells Expressing δ-Opioid Receptors
| Parameter | Assay | Result |
| Receptor Binding | Radioligand Binding | Higher affinity for δ2-opioid receptor subtype |
| cAMP Production | cAMP Assay | Potently reverses agonist-induced inhibition of forskolin-stimulated cAMP production |
Signaling Pathways and Experimental Workflow
The diverse effects of this compound are underpinned by its interaction with distinct signaling pathways in different cellular contexts.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
U87 Glioblastoma Cell Assays
-
Cell Culture: U87 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Viability Assay: 5 x 10⁴ cells/mL were seeded in 96-well plates and treated with this compound (25-100 µM) or vehicle (0.1% DMSO) for 24 hours. MTT reagent (5 mg/mL in PBS) was then added to each well at a 1:10 dilution and incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[1]
-
Scratch Wound Migration Assay: Cells were grown to confluence in 6-well plates. A scratch was made using a sterile pipette tip. The cells were then washed with PBS and incubated with serum-free medium containing this compound (50 µM) or vehicle. Images of the wound were captured at 0, 4, 8, and 12 hours to monitor cell migration into the scratched area.[1]
-
Matrigel Invasion Assay: Transwell inserts with an 8 µm pore size were coated with Matrigel. U87 cells were seeded in the upper chamber in serum-free medium with this compound (50 µM) or vehicle. The lower chamber contained a medium with 10% FBS as a chemoattractant. After 12 hours, non-invading cells were removed, and the invading cells on the lower surface of the membrane were fixed, stained, and counted.[1]
-
Western Blot Analysis: U87 cells were treated with this compound (50 µM) for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against MMP-2, p-ERK1/2, t-ERK1/2, p-Akt, t-Akt, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
Macrophage Polarization Assay
-
Cell Culture and Differentiation: Bone marrow cells were harvested from mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
M2 Polarization: Differentiated BMDMs were treated with IL-4 (20 ng/mL) as a positive control for M2 polarization or with this compound (20-50 µM) for 24 hours.
-
Flow Cytometry: Cells were harvested and stained with fluorescently labeled antibodies against M2 macrophage surface markers (e.g., CD206) and intracellular markers (e.g., Arginase 1) for analysis by flow cytometry.
-
Cytokine and Growth Factor Measurement: The concentration of secreted cytokines (IL1Ra, IL-10) and growth factors (VEGF) in the cell culture supernatant was quantified using ELISA kits according to the manufacturer's instructions.
CHO Cell cAMP Assay
-
Cell Culture: CHO cells stably expressing the δ-opioid receptor were cultured in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
cAMP Measurement: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells were treated with an opioid agonist (e.g., DPDPE) to inhibit adenylyl cyclase, in the presence or absence of this compound. Forskolin was then added to stimulate adenylyl cyclase. The reaction was stopped, and the intracellular cAMP levels were determined using a competitive enzyme immunoassay kit.
Conclusion
The cross-validation of this compound's effects reveals a multifaceted pharmacological profile that is highly dependent on the cellular context and the predominant receptor/channel expression. In U87 glioblastoma cells, it promotes migration and invasion through TRPM7-mediated activation of the MAPK/ERK pathway.[1] In macrophages, it also acts via TRPM7 to drive a pro-tumoral M2 phenotype. Conversely, in CHO cells engineered to express δ-opioid receptors, its classical role as a potent antagonist is evident in its ability to block opioid-mediated signaling. These findings underscore the importance of cell line selection in target validation and drug development and highlight the potential for this compound as a tool to investigate diverse cellular processes. Researchers should consider the specific expression of TRPM7 and opioid receptors in their cell lines of interest when designing experiments and interpreting results with this compound.
References
A Comparative Guide to the Efficacy of Naltriben Mesylate and Other Delta-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Naltriben mesylate with other key delta-opioid antagonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Delta-Opioid Antagonists
Delta-opioid receptors (DORs) are a class of opioid receptors that are widely distributed in the central and peripheral nervous systems.[1] They are involved in a variety of physiological processes, including analgesia, mood regulation, and seizure activity. The development of selective antagonists for these receptors has been crucial for elucidating their functions and exploring their therapeutic potential. Naltriben, a potent and selective delta-opioid antagonist, has been instrumental in characterizing DOR subtypes, particularly the δ₂ subtype.[2] This guide compares the efficacy of Naltriben with other notable delta-opioid antagonists, including Naltrindole, 7-Benzylidenenaltrexone (BNTX), and 5'-Guanidinonaltrindole (GNTI).
Comparative Efficacy Data
The efficacy of these antagonists is primarily assessed through their binding affinity (Ki) to opioid receptors and their potency in functional assays (pA₂). Lower Ki values indicate higher binding affinity. The pA₂ value, derived from a Schild analysis, is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve, providing a measure of antagonist potency.[3]
Opioid Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities of this compound and other selected antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors. High selectivity for the delta receptor over mu and kappa receptors is a desirable characteristic for a delta-opioid antagonist.
| Antagonist | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ vs. µ / δ vs. κ) |
| Naltriben | 19.79[4] | ~0.2-0.5 | 82.75[4] | ~40-100 fold vs. µ / ~165-414 fold vs. κ |
| Naltrindole | 14[5] | 0.02[5] | 65[5] | 700-fold vs. µ / 3250-fold vs. κ |
| 7-Benzylidenenaltrexone (BNTX) | >1000 | 0.1 (δ₁) / 10 (δ₂)[6] | >1000 | Highly selective for δ₁ |
| 5'-Guanidinonaltrindole (GNTI) | >1000 | ~100 | 0.04[4] | Highly selective for κ |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.
Antagonist Potency (pA₂)
The pA₂ values provide a functional measure of antagonist potency. The following table includes available pA₂ values for the selected antagonists at the delta-opioid receptor.
| Antagonist | pA₂ at δ-Opioid Receptor |
| Naltriben | Not widely reported |
| Naltrindole | 9.7[7] |
| 7-Benzylidenenaltrexone (BNTX) | Not widely reported |
| 5'-Guanidinonaltrindole (GNTI) | Comparable to smooth muscle data[4] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.[8]
Materials:
-
Receptor Source: Cell membranes expressing the human delta-opioid receptor (e.g., from HEK293 or CHO cells).[9]
-
Radioligand: A tritiated ligand with high affinity for the delta-opioid receptor, such as [³H]-naltrindole or [³H]-DPDPE.
-
Test Compound: The unlabeled antagonist of interest (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled naloxone) to determine non-specific binding.[8]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well plates.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand, buffer, and a high concentration of the non-specific binding control.[9]
-
Receptor Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[9]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Determining Antagonist Potency (pA₂)
Schild analysis is a method used in functional assays to quantify the potency of a competitive antagonist.[10]
Materials:
-
Isolated Tissue Preparation or Cell-based Assay: A system that exhibits a measurable response to a delta-opioid agonist (e.g., guinea pig ileum, mouse vas deferens, or cells expressing DORs).[11]
-
Delta-Opioid Agonist: A selective agonist for the delta-opioid receptor (e.g., DPDPE or deltorphin).
-
Test Antagonist: The antagonist of interest (e.g., this compound).
-
Physiological Salt Solution or Cell Culture Medium.
-
Data Analysis Software (e.g., GraphPad Prism).
Procedure:
-
Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the delta-opioid agonist in the absence of the antagonist. This will determine the agonist's EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Incubate the tissue or cells with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.[6]
-
Agonist Dose-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, generate a new cumulative concentration-response curve for the agonist. The curve should be shifted to the right in a parallel manner for a competitive antagonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR) . The dose ratio is the ratio of the agonist's EC₅₀ in the presence of the antagonist to the agonist's EC₅₀ in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[3]
-
Mandatory Visualizations
Caption: Delta-Opioid Receptor Signaling Pathway.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. 5'-Guanidinonaltrindole, a highly selective and potent kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naltriben and BNTX for Opioid Receptor Subtype Research
A Guide for Researchers in Pharmacology and Drug Development
In the nuanced field of opioid receptor research, the differentiation between receptor subtypes is critical for elucidating physiological functions and developing targeted therapeutics. The delta-opioid (δ-opioid) receptor, in particular, has been pharmacologically classified into at least two subtypes, δ1 and δ2. Naltriben (NTB) and 7-Benzylidenenaltrexone (BNTX) have emerged as indispensable pharmacological tools, serving as selective antagonists for these respective subtypes. This guide provides a comprehensive comparison of Naltriben and BNTX, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate antagonist for their studies.
Primary Mechanism of Action and Selectivity
Naltriben and BNTX are structurally related, non-peptide antagonists that exhibit high affinity for δ-opioid receptors but display crucial differences in their selectivity for the δ1 and δ2 subtypes.[1][2]
-
Naltriben (NTB) is a potent and selective antagonist for the δ2-opioid receptor subtype .[3][4][5][6] It is frequently used to investigate the physiological and pharmacological roles attributed to δ2 receptor activation.[7]
-
7-Benzylidenenaltrexone (BNTX) is a highly selective antagonist for the δ1-opioid receptor subtype .[8][9] Its use has been instrumental in distinguishing the effects mediated by δ1 receptors from those of δ2 receptors, particularly in studies of antinociception.[7][8]
While both are primarily δ-opioid receptor antagonists, they have been reported to have other activities. At high doses, Naltriben can act as a κ-opioid (kappa-opioid) agonist.[4][6] Furthermore, Naltriben has been identified as a potent activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, a non-opioid target, which can influence cellular processes like migration and invasion in certain cell types.[3][10][11][12] BNTX is noted for its high selectivity for δ1 receptors with minimal crossover to other opioid receptor types at typical experimental concentrations.[8]
Caption: Selective antagonism of δ-opioid receptor subtypes by BNTX and Naltriben.
Quantitative Comparison of Binding Affinity
The binding affinity (Ki) of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of Naltriben and BNTX for the primary opioid receptor types.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species/Tissue |
| Naltriben | μ (mu) | 19.79[13] | Rat Cortex |
| δ (delta) | High Affinity (δ2 selective)[4] | General | |
| κ (kappa) | 82.75[13] | Rat Cortex | |
| BNTX | μ (mu) | > 1000 | Mouse Brain |
| δ (delta) | 1.2[8] | Mouse Brain | |
| κ (kappa) | > 1000 | Mouse Brain |
Note: Direct comparative Ki values for δ1 and δ2 subtypes are not consistently reported across studies. However, functional assays consistently demonstrate the selectivity of BNTX for δ1-mediated effects and Naltriben for δ2-mediated effects.[7][8] For instance, one study found BNTX to be 9.6- to 12.9-fold less potent than Naltriben at inhibiting the binding of a δ2-preferring radioligand.[5]
Experimental Protocols
Accurate characterization of these antagonists relies on standardized experimental procedures. Below are detailed methodologies for key assays used to determine binding affinity and functional antagonism.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., Naltriben or BNTX) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-hDOR cells).
-
Radioligand (e.g., [³H]-Naltrindole for δ-receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled test compounds (Naltriben, BNTX).
-
Non-specific binding control (e.g., high concentration of unlabeled Naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation (or antagonism) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. Antagonists are quantified by their ability to inhibit agonist-stimulated binding.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
A δ-opioid receptor agonist (e.g., DPDPE for δ1, Deltorphin II for δ2).
-
Test antagonists (Naltriben, BNTX).
-
Unlabeled GTPγS for non-specific binding.
Procedure:
-
Pre-incubation: Incubate cell membranes with the test antagonist (Naltriben or BNTX) at various concentrations for 15-20 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (typically its EC80) to the tubes.
-
Initiate G-Protein Activation: Add [³⁵S]GTPγS and GDP to start the binding reaction. Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash filters with ice-cold buffer and measure radioactivity via scintillation counting.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist. Calculate the IC50 value, which can be used to determine the antagonist's potency (Ke).
Signaling Pathways
Canonical δ-Opioid Receptor Signaling
δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[14] Upon activation by an agonist, the G-protein dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can modulate other effectors, such as ion channels. Antagonists like Naltriben and BNTX prevent this cascade by blocking the initial agonist binding.
Caption: Canonical Gi/o-coupled signaling pathway of the δ-opioid receptor.
Naltriben's Off-Target TRPM7 Signaling
Beyond its action on opioid receptors, Naltriben activates TRPM7 channels, which are non-selective cation channels.[3][10] This activation leads to an influx of Ca²⁺ and other cations, which can initiate downstream signaling cascades independent of G-proteins. In glioblastoma cells, for example, Naltriben-induced TRPM7 activation has been shown to stimulate the MAPK/ERK signaling pathway, promoting cell migration and invasion.[10][11] This off-target effect is a critical consideration for researchers, as it may produce confounding results in studies not related to opioid receptor function.
Caption: Naltriben's off-target signaling via TRPM7 channel activation.
Conclusion
Naltriben and BNTX are powerful and selective antagonists essential for dissecting the roles of δ-opioid receptor subtypes.
-
BNTX is the preferred tool for isolating δ1 receptor-mediated phenomena , given its high selectivity and lack of significant off-target activity at other opioid receptors.[8]
-
Naltriben remains the gold standard for investigating δ2 receptor function .[3][6]
Researchers must exercise caution when using Naltriben due to its potential for dose-dependent κ-opioid agonism and its distinct activity as a TRPM7 channel activator.[4][6][11] When interpreting data from experiments using Naltriben, it is crucial to consider and control for these potential non-δ2-mediated effects. The choice between these two compounds should be guided by the specific research question, with a clear understanding of their respective pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological properties of Naltriben mesylate, a potent and selective delta-opioid receptor antagonist. Its performance is compared with other key delta-opioid receptor antagonists, naltrindole and 7-benzylidenenaltrexone (BNTX), with supporting experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound is a widely used pharmacological tool for investigating the physiological and pathological roles of delta-opioid receptors. It exhibits a degree of selectivity for the delta-2 (δ₂) opioid receptor subtype.[1] Understanding the correlation between its in vitro binding affinity and functional potency with its in vivo efficacy is crucial for the design and interpretation of preclinical studies. This guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes important pathways and workflows.
Quantitative Data Comparison
The following tables summarize the in vitro receptor binding affinities (Ki) and in vivo antagonist potencies (ED₅₀) of this compound and its alternatives.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |
| Naltriben | 0.2 - 0.5 | 10 - 50 | 20 - 100 | ~50 - 100 | ~100 - 200 | [2] |
| Naltrindole | 0.1 - 0.3 | 20 - 60 | 30 - 150 | ~100 - 200 | ~150 - 500 | [3] |
| BNTX | 1 - 5 | 50 - 200 | >1000 | ~50 - 40 | >200 | [4] |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: In Vivo Antagonist Potency (ED₅₀, mg/kg) in Mouse Antinociception Models (e.g., Tail-Flick Test)
| Compound | Antagonism of δ₁ Agonist (e.g., DPDPE) | Antagonism of δ₂ Agonist (e.g., deltorphin II) | Route of Administration | Reference |
| Naltriben | >10 | 0.5 - 2.0 | s.c. | [4] |
| Naltrindole | 1.0 - 5.0 | 1.0 - 5.0 | s.c. | [3] |
| BNTX | 0.5 - 2.0 | >10 | s.c. | [4] |
Note: ED₅₀ values are dependent on the specific agonist used, the pain model, and the route of administration.[5] The tail-flick test is a common method for these assessments.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.[7]
Objective: To determine the inhibition constant (Ki) of this compound and its alternatives for delta, mu, and kappa opioid receptors.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-hDOR, CHO-hMOR, CHO-hKOR)
-
Radioligand (e.g., [³H]diprenorphine or a selective radiolabeled antagonist)
-
Test compounds (this compound, naltrindole, BNTX)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vitro GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G-protein activation.[9]
Objective: To determine the functional antagonist properties of this compound at the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[³⁵S]GTPγS
-
GDP
-
Delta-opioid receptor agonist (e.g., DPDPE)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation proximity assay (SPA) beads (optional)
Procedure:
-
Pre-incubate the cell membranes with the test compound (this compound) at various concentrations.
-
Add a fixed concentration of a delta-opioid agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Separate bound from free [³⁵S]GTPγS via filtration or using SPA technology.[10]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonist activity.
In Vivo Hot Plate Test
This behavioral assay assesses the analgesic or hyperalgesic effects of a compound by measuring the latency of a thermal pain response.[11]
Objective: To evaluate the in vivo antagonist effect of this compound against a delta-opioid agonist-induced analgesia.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Experimental animals (e.g., mice)
-
Delta-opioid agonist (e.g., DPDPE)
-
Test compound (this compound)
-
Vehicle control
Procedure:
-
Administer the test compound (this compound) or vehicle to the animals at various doses.
-
After a predetermined time, administer the delta-opioid agonist.
-
At the time of peak agonist effect, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.[12]
-
An increase in the dose of the agonist required to produce an analgesic effect in the presence of this compound indicates antagonist activity. The ED₅₀ of the antagonist can be calculated.
Visualizations
Signaling Pathway of Delta-Opioid Receptor Antagonism
Caption: Antagonism of the delta-opioid receptor by this compound.
Experimental Workflow for In Vitro-In Vivo Correlation
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effects of the opioid antagonists naltrexone, naltrindole, and beta-funaltrexamine on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. jneurosci.org [jneurosci.org]
Validating TRPM7's Role in Naltriben Mesylate's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's performance in cellular assays, focusing on validating the role of the Transient Receptor Potential Melastatin 7 (TRPM7) channel in its observed effects. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to aid in the design and interpretation of research involving this dual-function molecule.
Introduction
This compound is widely recognized as a selective antagonist of the delta-opioid receptor.[1][2][3] However, emerging evidence has identified a distinct and potent activity of Naltriben as an activator of the TRPM7 channel, a ubiquitously expressed ion channel with a fused kinase domain.[4][5][6] This dual functionality necessitates careful experimental design to delineate the specific contributions of TRPM7 activation from delta-opioid receptor antagonism in the cellular effects of Naltriben. This guide offers a comparative analysis of experimental approaches to validate the on-target effects of Naltriben on TRPM7.
Data Presentation: Naltriben's Effects on Cellular Functions via TRPM7
The following tables summarize quantitative data from key studies demonstrating the TRPM7-dependent effects of this compound.
Table 1: Electrophysiological Effects of Naltriben on TRPM7 Currents
| Cell Type | Naltriben Concentration | Effect on TRPM7 Current Density (at +100 mV) | Inhibition by TRPM7 Blocker | Reference |
| U87 Glioblastoma | 50 µM | Increased from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | Yes (Carvacrol) | [4] |
| 3T3-L1 Adipocytes | 50 µM | Significant augmentation of both inward and outward currents | Not specified | [7] |
Table 2: Effect of Naltriben on Intracellular Calcium Levels ([Ca²⁺]i)
| Cell Type | Naltriben Concentration | Change in [Ca²⁺]i (Fura-2 Ratio) | Effect in TRPM7-deficient cells | Reference |
| U87 Glioblastoma | 50 µM | Increase of 0.65 ± 0.04 from baseline | Not specified | [4] |
| 3T3-L1 Adipocytes | 50 µM | Significant increase in [Ca²⁺]i | No increase in siTRPM7-adipocytes | [7] |
Table 3: Naltriben's Impact on Cell Migration and Invasion
| Cell Type | Naltriben Concentration | Effect on Migration (Wound Closure) | Effect on Invasion (Matrigel Assay) | Reference |
| U87 Glioblastoma | 50 µM | Increased to 98.7 ± 0.2% at 12h (vs. 44.3 ± 5.9% in control) | Significantly increased | [4][8] |
Table 4: Downstream Signaling Activated by Naltriben via TRPM7
| Cell Type | Naltriben Concentration | Effect on MMP-2 Expression | Effect on p-ERK1/2 Levels | Effect on p-Akt Levels | Reference | |---|---|---|---|---| | U87 Glioblastoma | 50 µM | Increased (226.6 ± 25.1% of control) | Increased | No significant change |[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of Naltriben on TRPM7 channel activity.
-
Cell Preparation: U87 glioblastoma cells are cultured to 50-70% confluency.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an Axopatch 700B amplifier.
-
Pipette Solution (Intracellular): Contains (in mM): 145 CsMSF, 8 NaCl, 10 HEPES, 10 EGTA, with pH adjusted to 7.2 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 20 HEPES, 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: A 400 ms voltage ramp from -100 mV to +100 mV is applied every 5 seconds.
-
Data Acquisition: Data is acquired at 2 kHz and digitized at 5 kHz using pClamp 9.2 software.
-
Procedure:
-
Establish a whole-cell recording.
-
Record baseline TRPM7-like currents.
-
Perfuse the cells with the bath solution containing 50 µM this compound.
-
Record the potentiated currents.
-
To validate TRPM7 involvement, co-administer a TRPM7 inhibitor like carvacrol (300 µM) and observe the inhibition of the Naltriben-potentiated current.[4]
-
Ratiometric Calcium Imaging
This method quantifies changes in intracellular calcium concentration upon Naltriben application.
-
Cell Preparation: U87 cells are seeded on glass coverslips.
-
Dye Loading: Cells are loaded with 2 µM Fura-2 AM for 30 minutes at room temperature in the dark.
-
Imaging System: A Fura-2 ratiometric calcium imaging system with a single monochromator is used.
-
Data Acquisition: Fura-2 signals are acquired at alternating excitation wavelengths of 340 nm and 380 nm.
-
Procedure:
-
Mount the coverslip onto the microscope stage.
-
Perfuse with the extracellular solution to establish a baseline reading.
-
Perfuse with a solution containing 50 µM this compound.
-
Record the change in the 340/380 nm fluorescence ratio.
-
Scratch Wound (Migration) Assay
This assay assesses the effect of Naltriben on cell migration.
-
Cell Preparation: U87 cells are grown to >90% confluency in 6-well plates.
-
Wound Creation: A scratch is made on the cell monolayer using a 200 µL pipette tip.
-
Treatment: Cells are treated with 50 µM this compound or vehicle (DMSO).
-
Imaging: Images of the wound are captured at 0, 4, 8, and 12 hours.
-
Analysis: The area of the wound is measured over time using ImageJ software to quantify the rate of wound closure.[4][8]
Matrigel Invasion Assay
This assay evaluates the impact of Naltriben on the invasive potential of cells.
-
Chamber Preparation: Matrigel-coated invasion chambers are used.
-
Cell Seeding: U87 cells (2.5 x 10⁴ cells/mL in serum-free media) treated with 50 µM Naltriben or vehicle are added to the upper chamber.
-
Chemoattractant: The lower chamber contains a complete medium with FBS.
-
Incubation: Cells are incubated for 24 hours.
-
Staining and Quantification: Non-invading cells are removed from the top of the membrane. Invaded cells on the lower surface are fixed with methanol and stained with Toluidine blue. The number of invaded cells is quantified by imaging and analysis with ImageJ.[4]
Western Blotting for Signaling Pathway Analysis
This technique is used to determine the activation of downstream signaling pathways.
-
Cell Lysis: U87 cells are treated with 50 µM Naltriben or vehicle for 24 hours, then lysed in RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-ERK1/2, total ERK1/2, MMP-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Chemiluminescent substrate is used to visualize the protein bands, and the band intensities are quantified using densitometry.[4]
Mandatory Visualization
Signaling Pathway of Naltriben-Mediated TRPM7 Activation
Caption: Naltriben activates TRPM7, leading to Ca²⁺ influx and MAPK/ERK signaling.
Experimental Workflow for Validating TRPM7's Role
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Naltriben and GNTI: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of opioid receptor ligands, understanding the nuanced in vivo profiles of selective antagonists is paramount. This guide provides a detailed head-to-head comparison of two widely used experimental compounds: Naltriben, a delta-opioid receptor antagonist, and GNTI, known primarily for its interaction with the kappa-opioid receptor. This comparison synthesizes available in vivo experimental data to illuminate their respective performance, selectivity, and potential off-target effects.
At a Glance: Key In Vivo Characteristics
| Feature | Naltriben | GNTI (5'-Guanidinonaltrindole) |
| Primary Target | Delta-Opioid Receptor (δ-OR) Antagonist | Kappa-Opioid Receptor (κ-OR) Antagonist |
| Subtype Selectivity | Preferential for δ2-opioid receptor subtype[1][2] | High selectivity for κ-OR over μ- and δ-OR |
| Reported In Vivo Activity | Blocks δ-OR agonist-induced effects; exhibits κ-OR agonist activity at high doses[1][3] | Potent and long-lasting antagonism of κ-OR agonists |
| Administration Routes | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.)[2] | Not explicitly detailed in retrieved results, but likely similar to other naltrexone derivatives. |
| Animal Models | Mice, Rats[1][2] | Mice, Rats |
| Known Off-Target Effects | TRPM7 activator[4], neuroprotective effects independent of opioid receptors, non-competitive antagonist at μ-receptors and agonist at κ2-receptors at certain concentrations[4] | Positive allosteric modulator of the α1A-adrenergic receptor; weak M1 muscarinic receptor antagonist. |
In-Depth Analysis: In Vivo Performance and Selectivity
Naltriben: A Selective Delta-Opioid Receptor Antagonist
Naltriben is a well-established tool for investigating the physiological roles of delta-opioid receptors. In vivo studies have consistently demonstrated its selectivity for the δ-opioid receptor, with a notable preference for the δ2 subtype.
Antagonist Potency and Efficacy:
-
In vivo binding studies in mice have shown that [3H]naltriben binding is saturable and can be blocked by the non-selective δ-opioid receptor antagonist naltrindole.[2]
-
It effectively antagonizes the effects of δ2-opioid receptor agonists.[1]
-
Interestingly, at higher doses, Naltriben can exhibit kappa-opioid agonist-like activity.[1][3]
Pharmacokinetic Profile:
-
Following intravenous administration in mice, Naltriben shows high uptake and retention in brain regions rich in delta-opioid receptors, such as the striatum and cortical regions.[2]
Off-Target Activities:
-
Beyond the opioid system, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[4]
-
It has also been shown to exert neuroprotective effects against glutamate-induced toxicity through mechanisms independent of opioid receptors.[5]
-
Studies in rat cerebral cortex slices have indicated that Naltriben can act as a noncompetitive antagonist at mu-opioid receptors and an agonist at kappa2-opioid receptors, depending on the concentration.[4]
GNTI: A Potent Kappa-Opioid Receptor Antagonist
It is crucial to distinguish between two closely related compounds: 5'-Guanidinonaltrindole (5'-GNTI) and 6'-Guanidinonaltrindole (6'-GNTI). For the purpose of this comparison focusing on antagonists, we will primarily discuss 5'-GNTI, a potent and selective kappa-opioid receptor antagonist. In contrast, 6'-GNTI is characterized as a G protein-biased kappa-opioid receptor agonist.[6][7]
Antagonist Potency and Efficacy:
-
5'-GNTI is a highly potent and selective antagonist of the kappa-opioid receptor.
-
It effectively blocks the effects of kappa-opioid receptor agonists in vivo.
Pharmacokinetic Profile:
-
While specific in vivo pharmacokinetic data for GNTI was not extensively detailed in the search results, its structural relationship to naltrexone suggests it is likely to be centrally active.
Off-Target Activities:
-
In vitro studies have shown that 5'-GNTI can act as a positive allosteric modulator of the α1A-adrenergic receptor and a weak antagonist at the M1 muscarinic receptor. The in vivo significance of these findings requires further investigation.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. Below are generalized methodologies for key in vivo experiments based on the available literature.
In Vivo Receptor Binding Assay (for Naltriben)
-
Animal Model: CD1 mice.[2]
-
Radioligand: [3H]Naltriben.
-
Administration: Intravenous (i.v.) injection of [3H]Naltriben.[2]
-
Procedure:
-
Animals are administered [3H]Naltriben i.v.
-
At various time points post-injection, animals are euthanized, and brains are rapidly removed and dissected into specific regions (e.g., striatum, cortex, cerebellum).
-
Tissue samples are homogenized and radioactivity is counted using liquid scintillation spectrometry to determine the regional uptake and retention of the radioligand.
-
To determine binding specificity, separate groups of animals are pre-treated with selective antagonists for mu-, delta-, and kappa-opioid receptors prior to [3H]Naltriben administration. A reduction in [3H]Naltriben binding in the presence of a delta-opioid antagonist confirms specificity.[2]
-
Antinociception Assays (General Protocol)
-
Animal Model: Mice or rats.
-
Drug Administration: Test compounds (e.g., Naltriben, GNTI) are typically administered subcutaneously (s.c.) or intraperitoneally (i.p.). Opioid agonists are administered to induce an analgesic effect.
-
Procedure (e.g., Hot Plate Test):
-
The baseline latency for the animal to respond to a thermal stimulus (e.g., licking a paw or jumping) on a heated surface is measured.
-
The antagonist (Naltriben or GNTI) is administered.
-
After a pre-determined time, the opioid agonist is administered.
-
At various time points after agonist administration, the latency to respond to the thermal stimulus is measured again.
-
An increase in the response latency indicates an analgesic effect of the agonist. The ability of the antagonist to block this effect is a measure of its potency.
-
Signaling Pathways
The distinct primary targets of Naltriben and GNTI result in the modulation of different intracellular signaling cascades.
Naltriben and the Delta-Opioid Receptor Signaling Pathway
Naltriben, as a delta-opioid receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway typically activated by endogenous or exogenous delta-opioid agonists.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Naltriben Mesylate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of naltriben mesylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with environmental regulations.
This compound is a potent and selective δ-opioid receptor antagonist used in scientific research. Due to its pharmacological activity and the potential for hazardous properties, it is imperative that this compound be handled and disposed of with care. While some sources may not classify this compound as a hazardous substance, other chemically related opioid antagonists have high acute toxicity. Therefore, a conservative approach, treating the compound as hazardous waste, is recommended to ensure maximum safety.
Key Safety and Handling Data
A summary of the pertinent data for this compound is provided below. This information should be reviewed prior to handling or disposing of the chemical.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 122517-78-6 | |
| Molecular Formula | C₂₆H₂₅NO₄ · CH₃SO₃H | |
| Molecular Weight | 511.59 g/mol | |
| Solubility | Soluble to 50 mM in DMSO with gentle warming | |
| Storage | Desiccate at room temperature | |
| Known Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. The toxicological properties have not been thoroughly investigated. | N/A |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound involves chemical deactivation followed by disposal as hazardous chemical waste. This two-step process minimizes the risk of environmental contamination and accidental exposure.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
-
This compound waste (solid or in solution)
-
Activated charcoal
-
Appropriate hazardous waste container (clearly labeled)
-
Chemical fume hood
Procedure for Deactivation and Disposal:
-
Preparation: Don appropriate PPE and perform all subsequent steps in a certified chemical fume hood.
-
For Solid Waste:
-
Carefully transfer the solid this compound waste into a designated hazardous waste container.
-
Add activated charcoal to the container. A general guideline is to use a 10:1 ratio by weight of activated charcoal to this compound.
-
Securely close the container.
-
-
For Solutions:
-
For solutions of this compound (e.g., in DMSO), add activated charcoal directly to the solution.
-
Allow the mixture to stand for at least 24 hours to ensure adsorption of the this compound onto the charcoal.
-
Transfer the resulting slurry to a designated hazardous waste container.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound with Activated Charcoal," and the approximate quantities.
-
Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Final Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
It is the responsibility of the researcher to be aware of and comply with all federal, state, and local regulations, as well as institutional policies, regarding the disposal of chemical waste. When in doubt, always consult with your institution's Environmental Health and Safety office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
